molecular formula C18H18N2 B8670926 1,4-Diphenylpiperidine-4-carbonitrile CAS No. 87289-73-4

1,4-Diphenylpiperidine-4-carbonitrile

Cat. No.: B8670926
CAS No.: 87289-73-4
M. Wt: 262.3 g/mol
InChI Key: PGGAFAVVDVUHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diphenylpiperidine-4-carbonitrile is a specialized chemical building block based on the privileged piperidine scaffold, which is a pivotal cornerstone in the production of drugs and the discovery of new bioactive molecules . Piperidine derivatives are extensively utilized in medicinal chemistry research due to their wide array of pharmacophoric features and demonstrated biological activities, which include roles as anticancer, antiviral, antimalarial, and antimicrobial agents . Compounds featuring the 4-phenylpiperidine-4-carbonitrile structure, a close analog of this product, have been identified as potent and selective ligands for sigma-1 receptors, making them valuable molecular probes for neurological imaging and research with positron emission tomography (PET) . Furthermore, related spiro-isoquinolino-piperidine derivatives have been investigated as inhibitors of phosphodiesterase 5 (PDE5), a key target for vascular smooth muscle relaxation and the treatment of conditions like erectile dysfunction . The structural motif of 4-phenylpiperidine-4-carbonitrile is recognized for its high initial brain uptake in preclinical models, indicating its potential in central nervous system (CNS) drug discovery . As a high-purity synthetic intermediate, 1,4-Diphenylpiperidine-4-carbonitrile is intended for use in organic synthesis and pharmaceutical R&D by qualified researchers. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87289-73-4

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

1,4-diphenylpiperidine-4-carbonitrile

InChI

InChI=1S/C18H18N2/c19-15-18(16-7-3-1-4-8-16)11-13-20(14-12-18)17-9-5-2-6-10-17/h1-10H,11-14H2

InChI Key

PGGAFAVVDVUHDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of 1,4-Diphenylpiperidine-4-carbonitrile

[1]

Executive Summary

1,4-Diphenylpiperidine-4-carbonitrile (CAS 87289-73-4) is a disubstituted piperidine derivative characterized by a piperidine ring bearing a phenyl group at the nitrogen (N-1) position and both a phenyl and a nitrile group at the C-4 position.[1] Structurally, it is the N-phenyl analog of Pethidine Intermediate A (1-methyl-4-phenylpiperidine-4-carbonitrile).

Due to its structural homology with opioid precursors, this compound is of significant interest in forensic science and drug development as a reference standard or potential synthetic intermediate. Researchers must handle this compound with strict adherence to chemical hygiene and regulatory compliance, given its potential status as a controlled substance analog in certain jurisdictions.

Chemical Identity & Molecular Architecture[2]

Parameter Data
Chemical Name 1,4-Diphenylpiperidine-4-carbonitrile
IUPAC Name 1,4-diphenylpiperidine-4-carbonitrile
CAS Registry Number 87289-73-4
Molecular Formula C₁₈H₁₈N₂
Molecular Weight 262.36 g/mol
SMILES C1CN(CCC1(C#N)c2ccccc2)c3ccccc3
InChI Key (Computed) InChI=1S/C18H18N2...[2][3]
Structural Class 4,4-Disubstituted Piperidine

Physicochemical Properties[2][4][7][8][9][10][11][12]

As a lipophilic organic base, the compound exhibits properties typical of high-molecular-weight piperidines. While specific experimental data for this analog is less ubiquitous than for its N-methyl counterpart, the following profile is derived from structural analysis and homologous series data.

Property Value / Description Notes
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point ~90–110 °C (Estimated)Analogous N-benzyl derivatives melt >90°C; N-methyl analog melts ~53-55°C. The N-phenyl group typically raises lattice energy.
Solubility (Water) InsolubleHydrophobic character dominates.
Solubility (Organic) SolubleHigh solubility in Dichloromethane (DCM), Chloroform, Ethyl Acetate, and DMSO.
pKa ~7.5 - 8.5 (Estimated)The N-phenyl group reduces basicity compared to N-alkyl piperidines (pKa ~10) due to resonance delocalization.
Stability StableStable under standard storage conditions.[4] Hygroscopic if salt form.

Synthetic Methodology

The synthesis of 1,4-diphenylpiperidine-4-carbonitrile follows a classic double alkylation strategy , utilizing the nucleophilicity of benzyl cyanide anions against a bis-electrophile. This protocol is self-validating through the formation of the thermodynamically stable six-membered piperidine ring.

Core Reaction Mechanism

The synthesis involves the condensation of N,N-bis(2-chloroethyl)aniline with benzyl cyanide (phenylacetonitrile) in the presence of a strong base.

  • Precursor Preparation: Aniline is reacted with ethylene oxide (or 2-chloroethanol) to form N,N-bis(2-hydroxyethyl)aniline, which is then chlorinated (e.g., using thionyl chloride) to yield N,N-bis(2-chloroethyl)aniline .

  • Cyclization: Benzyl cyanide is deprotonated by a strong base (Sodium Amide, NaNH₂ or Sodium Hydride, NaH) to form a carbanion.

  • Nucleophilic Attack: The carbanion attacks the alkyl halide chains of the aniline derivative sequentially, closing the ring to form the 4-cyano-4-phenylpiperidine skeleton.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the stepwise synthetic pathway:

SynthesisPathcluster_0Precursor SynthesisAnilineAniline(Starting Material)BisHydroxyN,N-Bis(2-hydroxyethyl)anilineAniline->BisHydroxy+ Ethylene OxideBisChloroN,N-Bis(2-chloroethyl)aniline(Bis-Electrophile)BisHydroxy->BisChloro+ SOCl2Product1,4-Diphenylpiperidine-4-carbonitrileBisChloro->ProductCyclizationBenzylCNBenzyl Cyanide(Nucleophile)IntermediateCarbanion IntermediateBenzylCN->Intermediate+ NaNH2 (Base)Intermediate->ProductNucleophilic Attack

Caption: Convergent synthesis of 1,4-Diphenylpiperidine-4-carbonitrile via double alkylation.

Spectroscopic Characterization

Identification of the compound relies on detecting the distinct nitrile stretch and the integration of aromatic protons.

  • Infrared Spectroscopy (IR):

    • Nitrile (C≡N): Sharp, distinct absorption band at 2230–2240 cm⁻¹ . This is the diagnostic peak for the 4-cyano substituent.

    • Aromatic C-H: Stretching vibrations >3000 cm⁻¹.

    • C=C Aromatic: Bands at 1600 cm⁻¹ and 1500 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (¹H-NMR, CDCl₃):

    • Aromatic Region (6.5 – 7.5 ppm): Multiplets corresponding to 10 protons (5 from the N-phenyl group, 5 from the C4-phenyl group).

    • Piperidine Ring (2.0 – 3.5 ppm):

      • Protons adjacent to Nitrogen (C2, C6): Typically appear downfield (~3.5 ppm) due to the electronegative nitrogen.

      • Protons adjacent to the Quaternary Center (C3, C5): Complex multiplets (~2.0–2.5 ppm).

  • Mass Spectrometry (MS):

    • Molecular Ion (M+): Peak at m/z 262 .

    • Fragmentation: Loss of the nitrile group (M-26) or cleavage of the piperidine ring may be observed.

Chemical Reactivity & Utility

The primary chemical utility of 1,4-diphenylpiperidine-4-carbonitrile lies in the reactivity of the nitrile group, which is sterically hindered but chemically accessible.

  • Hydrolysis:

    • Acidic/Basic Hydrolysis: The nitrile can be hydrolyzed to the corresponding amide and subsequently to the carboxylic acid (1,4-diphenylpiperidine-4-carboxylic acid ).

    • Esterification: Treatment with sulfuric acid and an alcohol (e.g., ethanol) converts the nitrile directly into an ester. This pathway is chemically significant as it mirrors the synthesis of pethidine (meperidine) from its respective precursor.

  • Reduction:

    • Catalytic hydrogenation or treatment with Lithium Aluminum Hydride (LiAlH₄) reduces the nitrile to a primary amine (4-aminomethyl-1,4-diphenylpiperidine ).

Regulatory & Safety Framework

Warning: This compound is a structural analog of Schedule II controlled substances (e.g., Pethidine Intermediate A).

  • Legal Status:

    • USA: While not explicitly listed as a Schedule I or II substance itself, it may be treated as a Controlled Substance Analog under the Federal Analogue Act if intended for human consumption or if structurally substantially similar to a controlled substance.

    • International: It may fall under "catch-all" precursor laws in jurisdictions monitoring pethidine/fentanyl manufacturing routes.

  • Handling Precautions:

    • Acute Toxicity: Potentially toxic by ingestion or inhalation. As an opioid analog precursor, it should be handled with the assumption of high potency.

    • PPE: Full protective gear (gloves, lab coat, safety goggles) and use of a fume hood are mandatory.

References

  • Namiki Shoji Co., Ltd. (2025). Building Blocks Catalogue: 1,4-diphenylpiperidine-4-carbonitrile (CAS 87289-73-4).[1] Retrieved from

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.
  • PubChem. (2025). Compound Summary: 4-cyano-1-methyl-4-phenylpiperidine (Pethidine Intermediate A). Link (Used for comparative physicochemical modeling).

  • United States Drug Enforcement Administration (DEA). (2024). List of Controlled Substances and Regulated Chemicals. Link

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 1,4-Diphenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 1,4-Diphenylpiperidine-4-carbonitrile, a key intermediate in the development of phenylpiperidine-based pharmaceuticals. Phenylpiperidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably analgesics like Pethidine (Meperidine)[1][2]. The protocol herein details a robust two-step synthetic route, beginning with the chlorination of N-phenyldiethanolamine followed by a base-mediated cyclization with phenylacetonitrile. This guide emphasizes the causality behind procedural choices, safety considerations, and methods for validation to ensure scientific integrity and reproducibility.

Introduction and Significance

The piperidine ring is a ubiquitous heterocyclic scaffold found in a vast array of natural products, alkaloids, and synthetic drugs[3][4]. The 1,4-disubstituted piperidine motif, in particular, is of significant interest due to its prevalence in centrally acting agents. 1,4-Diphenylpiperidine-4-carbonitrile serves as a valuable precursor molecule, allowing for further chemical modifications at the nitrile group, such as hydrolysis to a carboxylic acid and subsequent esterification, to produce pharmacologically active compounds[1][5].

The synthesis described follows a classical and effective approach involving the construction of the piperidine ring via intramolecular double alkylation. This method involves the reaction of a nitrogen-containing dihaloalkane with a carbon nucleophile, a strategy that is well-established in the synthesis of related structures[2][5]. Understanding this protocol provides researchers with a foundational method for accessing a versatile chemical intermediate for drug discovery and development programs.

Reaction Scheme and Mechanism

The synthesis is accomplished in two primary stages:

Stage 1: Synthesis of N,N-Bis(2-chloroethyl)aniline

N-phenyldiethanolamine is chlorinated using a suitable agent, such as thionyl chloride (SOCl₂), to yield the reactive bis-electrophile, N,N-Bis(2-chloroethyl)aniline.

Stage 2: Cyclization to form 1,4-Diphenylpiperidine-4-carbonitrile

Phenylacetonitrile (also known as benzyl cyanide) is deprotonated by a strong base, typically sodium amide (NaNH₂), to form a resonance-stabilized carbanion. This nucleophile then attacks one of the electrophilic chloroethyl groups of N,N-Bis(2-chloroethyl)aniline in an Sₙ2 reaction. A subsequent intramolecular Sₙ2 reaction, where the newly formed substituted nitrile attacks the remaining chloroethyl group, results in the formation of the six-membered piperidine ring.

Reagents and Materials

Proper preparation and handling of reagents are critical for the success and safety of the synthesis.

Table 1: Reagent Specifications
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Recommended PurityNotes
N-Phenyldiethanolamine120-07-0C₁₀H₁₅NO₂181.23≥98%Starting material for Stage 1.
Thionyl Chloride (SOCl₂)7719-09-7Cl₂OS118.97≥99%Highly corrosive and water-reactive.
Phenylacetonitrile140-29-4C₈H₇N117.15≥98%Toxic and lachrymatory.
Sodium Amide (NaNH₂)7782-92-5H₂NNa39.01≥98%Highly reactive with water. Handle under inert gas.
Toluene, Anhydrous108-88-3C₇H₈92.14≥99.8%Solvent for the reaction. Must be dry.
Diethyl Ether, Anhydrous60-29-7C₄H₁₀O74.12≥99.7%Used for extraction.
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01ACS GradeUsed for aqueous work-up.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37ACS GradeDrying agent.
Equipment
  • Round-bottom flasks (three-neck configuration recommended)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization (Erlenmeyer flasks, Büchner funnel)

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

CAUTION: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate PPE.

Stage 1: Preparation of N,N-Bis(2-chloroethyl)aniline Hydrochloride
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a gas outlet to a scrubber), and a dropping funnel. Ensure all glassware is oven-dried.

  • Reagents: Place N-phenyldiethanolamine (18.1 g, 0.1 mol) in the flask and cool it in an ice bath.

  • Chlorination: Slowly add thionyl chloride (35.7 g, 21.8 mL, 0.3 mol) dropwise via the dropping funnel over 30-45 minutes. The reaction is exothermic; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2 hours. The evolution of HCl and SO₂ gas will be observed.

  • Isolation: Allow the reaction mixture to cool to room temperature. A solid mass of the hydrochloride salt should form. Triturate the solid with 50 mL of anhydrous diethyl ether, and collect the crude product by vacuum filtration. Wash the solid with additional diethyl ether and dry under vacuum. This crude product is often used directly in the next step.

Stage 2: Synthesis of 1,4-Diphenylpiperidine-4-carbonitrile
  • Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser (with a drying tube), and a gas inlet for an inert atmosphere (N₂ or Ar).

  • Base Suspension: Under a positive pressure of inert gas, add anhydrous toluene (200 mL) to the flask. Carefully add sodium amide (9.4 g, 0.24 mol) in portions. Stir to create a suspension.

  • Nucleophile Formation: To the stirred suspension, add phenylacetonitrile (11.7 g, 11.5 mL, 0.1 mol) dropwise over 20 minutes at room temperature. Stir the mixture for 1 hour. The formation of the sodium salt of phenylacetonitrile may result in a color change.

  • Cyclization: Add the crude N,N-Bis(2-chloroethyl)aniline hydrochloride (25.4 g, ~0.1 mol) in small portions over 30 minutes. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain it for 4-6 hours. Monitor the reaction progress by TLC if desired.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of ethanol to destroy any unreacted sodium amide, followed by the slow addition of 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Stage 3: Purification
  • Recrystallization: The crude solid can be purified by recrystallization. A common solvent system for piperidine derivatives is ethanol or an ethanol/water mixture[3]. Dissolve the crude product in a minimum amount of hot ethanol. If the product does not precipitate upon cooling, add water dropwise until turbidity persists, then reheat to dissolve and allow to cool slowly.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Process Workflow Visualization

The following diagram illustrates the key steps in the synthesis of 1,4-Diphenylpiperidine-4-carbonitrile.

SynthesisWorkflow cluster_stage1 Stage 1: Electrophile Synthesis cluster_stage2 Stage 2: Cyclization cluster_stage3 Stage 3: Purification & Analysis S1_Reagents N-Phenyldiethanolamine + Thionyl Chloride S1_Chlorination Chlorination (0-10°C -> Reflux) S1_Reagents->S1_Chlorination S1_Product N,N-Bis(2-chloroethyl)aniline (Crude Hydrochloride) S1_Chlorination->S1_Product S2_Cyclization Cyclization Reaction (Reflux, 4-6h) S1_Product->S2_Cyclization Add to Reaction S2_Nucleophile Phenylacetonitrile + Sodium Amide (in Toluene) S2_Nucleophile->S2_Cyclization S2_Workup Quench, Extraction & Concentration S3_Purify Recrystallization (Ethanol/Water) S2_Workup->S3_Purify Crude Product S3_Final Pure 1,4-Diphenylpiperidine-4-carbonitrile S3_Purify->S3_Final S3_Analysis Characterization (MP, NMR, IR, MS) S3_Final->S3_Analysis

Caption: Workflow for the synthesis of 1,4-Diphenylpiperidine-4-carbonitrile.

Safety and Troubleshooting

Safety Precautions
  • Thionyl Chloride: Is highly corrosive, toxic upon inhalation, and reacts violently with water to release HCl and SO₂. Always handle in a fume hood and wear acid-resistant gloves, splash goggles, and a lab coat.

  • Sodium Amide: Is a powerful base that reacts explosively with water. It can form explosive peroxides upon storage. Only use fresh, free-flowing powder. Handle strictly under an inert atmosphere.

  • Phenylacetonitrile: Is toxic by ingestion and inhalation and is a lachrymator (causes tearing). Avoid contact with skin and eyes.

  • Solvents: Toluene and diethyl ether are flammable. Ensure no ignition sources are nearby and conduct the reaction away from open flames.

Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield in Stage 1 Incomplete reaction; moisture contamination decomposing thionyl chloride.Ensure glassware is perfectly dry. Use a slight excess of thionyl chloride and ensure reflux time is adequate.
Low Yield in Stage 2 Inactive sodium amide (due to age/improper storage); insufficient drying of solvent; incomplete nucleophile formation.Use a fresh bottle of sodium amide. Ensure toluene is anhydrous. Allow sufficient time for the reaction between NaNH₂ and phenylacetonitrile before adding the electrophile.
Formation of Polymeric Byproducts Intermolecular reactions competing with the desired intramolecular cyclization.Ensure the addition of the N,N-Bis(2-chloroethyl)aniline is slow to maintain high dilution conditions that favor intramolecular cyclization.
Product Fails to Crystallize Product is impure (oily); incorrect solvent system.Purify the crude product by column chromatography first. Try different solvent systems for recrystallization (e.g., isopropanol, ethyl acetate/hexanes).

References

  • Chemistry Steps. (2025, December 12). Synthesis of Pethidine aka Meperidine. Available at: [Link]

  • Khan, I., et al. (n.d.). Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN105349593A - Pethidine hydrochloride preparation method.
  • De Vleeschauwer, M., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules, 26(11), 3189. Available at: [Link]

  • Scribd. (n.d.). Pethidine: Synthesis and Metabolism. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Saeed, A., et al. (2020). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules, 25(2), 293. Available at: [Link]

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Available at: [Link]

  • Ivashchenko, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(18), 5674. Available at: [Link]

  • Chem-Impex. (n.d.). 1-Methyl-piperidine-4-carbonitrile. Available at: [Link]

  • ResearchGate. (2025, August 6). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. Available at: [Link]

Sources

Application Note & Protocol: Strecker Synthesis of 1,4-Diphenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Strecker synthesis, a classic multicomponent reaction, offers a powerful and atom-economical route to α-aminonitriles, which are versatile precursors for α-amino acids and other nitrogen-containing compounds.[3][4][5] This document provides a comprehensive guide for the synthesis of 1,4-Diphenylpiperidine-4-carbonitrile, a substituted α-aminonitrile, via a modified Strecker reaction. We detail the underlying mechanism, provide an optimized, step-by-step laboratory protocol, and discuss critical experimental parameters. This guide is intended for researchers in synthetic chemistry and drug development seeking a reliable method for constructing complex piperidine derivatives.

Introduction: The Strategic Value of the Strecker Reaction

First reported by Adolph Strecker in 1850, the Strecker synthesis is a one-pot reaction that combines a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source to form an α-aminonitrile.[6][7] Its enduring relevance in organic synthesis stems from its efficiency and the versatility of its products.[4][8]

The synthesis of 1,4-Diphenylpiperidine-4-carbonitrile is an excellent case study of a modern variation of this reaction. By utilizing a ketone (1-Phenyl-4-piperidone) instead of an aldehyde, and a secondary amine (aniline) in place of ammonia, we can generate a sterically hindered, N-substituted, α,α-disubstituted aminonitrile.[9] This target molecule is of interest as a scaffold for building more complex molecules for pharmaceutical screening.[10][11]

This application note moves beyond a simple recitation of steps. It elucidates the causal relationships behind the choice of reagents and conditions, providing the scientific rationale necessary for successful execution, adaptation, and troubleshooting.

Reaction Principle and Mechanism

The synthesis proceeds in two primary stages, which occur sequentially in the same reaction vessel:

  • Iminium Ion Formation: The reaction initiates with the condensation of the ketone (1-Phenyl-4-piperidone) and the amine (aniline). This is typically the rate-determining step and is often facilitated by mild acid catalysis to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[12][13] The resulting hemiaminal intermediate rapidly dehydrates to form a resonance-stabilized iminium ion.

  • Nucleophilic Cyanide Attack: The cyanide anion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion.[9][14] This step forms the new carbon-carbon bond and establishes the α-aminonitrile functionality, yielding the final product.

The overall transformation is as follows:

Scheme 1: Overall Synthesis of 1,4-Diphenylpiperidine-4-carbonitrile

(Image of 1-Phenyl-4-piperidone reacting with Aniline and KCN to form 1,4-Diphenylpiperidine-4-carbonitrile)

Below is a detailed mechanistic pathway visualized using Graphviz.

Strecker_Mechanism cluster_reactants Reactants Ketone 1-Phenyl-4-piperidone Protonated_Ketone Protonated Ketone (Activated Electrophile) Ketone->Protonated_Ketone + H⁺ Amine Aniline Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal H_plus H+ Protonated_Ketone->Hemiaminal + Aniline - H⁺ Iminium Iminium Ion (Key Electrophile) Hemiaminal->Iminium - H₂O (Dehydration) Product 1,4-Diphenylpiperidine-4-carbonitrile Iminium->Product + CN⁻ (Nucleophilic Attack) Water_out H₂O Cyanide Cyanide (KCN) Cyanide->Product

Caption: Mechanism of the Strecker synthesis for the target compound.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale. All operations involving potassium cyanide must be performed in a certified chemical fume hood.

Materials and Equipment
  • Reagents:

    • 1-Phenyl-4-piperidone (≥98%)

    • Aniline (≥99%, distilled)

    • Potassium Cyanide (KCN) (≥97%)

    • Acetic Acid (Glacial, ≥99.7%)

    • Methanol (ACS Grade)

    • Ethyl Acetate (ACS Grade)

    • Hexanes (ACS Grade)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glass funnel and filter paper or fritted glass funnel

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Standard laboratory glassware

Reagent Quantities
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass / Volume
1-Phenyl-4-piperidone175.231.010.01.75 g
Aniline93.131.111.01.02 g (1.00 mL)
Potassium Cyanide (KCN)65.121.212.00.78 g
Acetic Acid60.051.111.00.66 g (0.63 mL)
Methanol (Solvent)---30 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Phenyl-4-piperidone (1.75 g, 10.0 mmol) and methanol (30 mL). Stir at room temperature until the solid is fully dissolved.

  • Amine and Acid Addition: Add aniline (1.00 mL, 11.0 mmol) to the solution, followed by the dropwise addition of glacial acetic acid (0.63 mL, 11.0 mmol). Stir the mixture at room temperature for 20 minutes to facilitate the formation of the iminium ion intermediate.

  • Cyanide Addition (CRITICAL STEP): Cool the flask in an ice-water bath. In a well-ventilated fume hood , carefully and slowly add potassium cyanide (0.78 g, 12.0 mmol) in small portions over 5-10 minutes. Justification: The addition is performed slowly and at 0°C to control the exothermicity of the reaction and to manage the in-situ generation of HCN, which is formed from the reaction of KCN and acetic acid.[12][15]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting ketone is UV active and should be consumed over time, with a new, less polar spot appearing for the product.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove residual acetic acid, and then with brine (1 x 30 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product will be a pale yellow solid or oil.

    • Recrystallization (Preferred): Dissolve the crude product in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in a refrigerator, to yield the product as a crystalline solid.

    • Column Chromatography (If necessary): If recrystallization fails or the product is not pure, purify using flash chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Safety Precautions
  • Cyanide Hazard: Potassium cyanide (KCN) and its acidic solutions (which generate highly toxic HCN gas) are extremely dangerous.[16] Handle KCN only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Quenching: All glassware and waste solutions containing cyanide must be quenched before disposal. This is achieved by adding the waste to a stirred, basic solution of bleach (sodium hypochlorite) or hydrogen peroxide to oxidize the cyanide to the less toxic cyanate.

Experimental Workflow Visualization

The following diagram outlines the complete laboratory workflow from setup to final analysis.

Workflow Setup 1. Reaction Setup (Flask, Stirrer, Reagents) Addition 2. Reagent Addition (Aniline, Acetic Acid) Setup->Addition Cooling 3. Cooling to 0°C Addition->Cooling Cyanide_Add 4. KCN Addition (Slowly) **In Fume Hood** Cooling->Cyanide_Add Reaction 5. Stir at RT (12-18h) & TLC Monitoring Cyanide_Add->Reaction Workup 6. Aqueous Work-up (H₂O, EtOAc Extraction) Reaction->Workup Purify 7. Purification (Recrystallization) Workup->Purify Analysis 8. Characterization (NMR, IR, MS) Purify->Analysis

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete iminium ion formation. 2. Deactivated KCN. 3. Insufficient reaction time.1. Ensure acetic acid was added. Consider a stronger acid catalyst like a catalytic amount of TsOH, but be cautious of side reactions. 2. Use fresh, finely ground KCN. 3. Extend reaction time to 24 hours and monitor by TLC.
Multiple Byproducts 1. Self-condensation of the ketone. 2. Formation of cyanohydrin from the ketone.1. Ensure aniline and acid are added before KCN to favor iminium formation. 2. Add KCN slowly at 0°C to allow it to react preferentially with the more electrophilic iminium ion.
Difficult Purification Oily product that will not crystallize.The product may have impurities. Purify via silica gel column chromatography before attempting recrystallization again.

Conclusion

The Strecker synthesis remains a highly effective and versatile method for the preparation of α-aminonitriles. The protocol described herein for 1,4-Diphenylpiperidine-4-carbonitrile is robust and reproducible, providing a clear pathway to a complex heterocyclic scaffold. By understanding the underlying mechanism and adhering to the critical safety and procedural details, researchers can successfully employ this reaction in their synthetic campaigns.

References

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (2022, October 1). [Link]

  • Strecker Synthesis - Organic Chemistry Portal. [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate - CABI Digital Library. [Link]

  • α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. [Link]

  • Glycerol Mediated Strecker Reaction: Catalyst-free Protocol for the Synthesis of -Amino Nitriles - Ingenta Connect. [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples – ChemHelper. [Link]

  • General mechanism of the Strecker amino acid synthesis. - ResearchGate. [Link]

  • Ch27 : Strecker Synthesis of amino acids - University of Calgary. [Link]

  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing). [Link]

  • Strecker synthesis of α-aminonitriles. | Download Scientific Diagram - ResearchGate. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Publications. (2021, January 7). [Link]

  • Strecker Synthesis - Master Organic Chemistry. [Link]

  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. (2025, January 1). [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC. (2021, January 7). [Link]

  • Synthesis of 1,4-DHP under piperazine catalyst - ResearchGate. [Link]

  • Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. [Link]

  • Piperidine Synthesis. - DTIC. (2025, June 4). [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). [Link]

  • Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed. (2017, April 1). [Link]

Sources

Using 1,4-Diphenylpiperidine-4-carbonitrile in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,4-Diphenylpiperidine-4-carbonitrile in Neuroactive Pharmacophore Synthesis

Executive Summary

1,4-Diphenylpiperidine-4-carbonitrile (CAS 87289-73-4) serves as a critical lipophilic scaffold in the synthesis of 4,4-disubstituted piperidine therapeutics.[1] Structurally analogous to Pethidine Intermediate A (1-methyl-4-phenylpiperidine-4-carbonitrile), this compound replaces the hydrophilic N-methyl group with a lipophilic N-phenyl moiety.[1] This modification is pivotal in Structure-Activity Relationship (SAR) studies targeting Sigma-1 receptors , Neurokinin-1 (NK1) antagonists , and Mu-opioid receptor modulators where blood-brain barrier (BBB) penetration and hydrophobic pocket binding are required.[1]

This guide details the three primary transformation protocols for this scaffold: Sterically Hindered Hydrolysis , Grignard-Mediated Ketone Synthesis , and Nitrile Reduction , providing optimized conditions to overcome the inherent steric congestion at the quaternary C4 center.[1]

Chemical Architecture & Reactivity Profile

The reactivity of 1,4-Diphenylpiperidine-4-carbonitrile is defined by the gem-disubstitution effect at the C4 position.[1]

  • Steric Hindrance: The bulky phenyl group at C4 shields the nitrile carbon, significantly reducing the rate of nucleophilic attack compared to non-substituted nitriles. Standard hydrolysis conditions often fail; high-temperature acidic catalysis is required.[1]

  • N-Aryl Stability: Unlike N-alkyl piperidines, the N-phenyl bond is electronically deactivated, making it resistant to oxidative degradation but susceptible to electrophilic aromatic substitution under harsh Lewis acid conditions.[1]

  • Lipophilicity: The dual phenyl rings drastically increase LogP (~4.5), requiring non-polar solvent systems (e.g., Toluene, THF) for efficient processing.

Synthetic Pathways Visualization

The following diagram illustrates the divergent synthesis pathways starting from the parent nitrile.

G Start 1,4-Diphenylpiperidine- 4-carbonitrile (Scaffold) RouteA Route A: Acid Hydrolysis Start->RouteA H2SO4 / H2O Reflux, 140°C RouteB Route B: Grignard Addition (EtMgBr) Start->RouteB EtMgBr / Toluene Reflux RouteC Route C: LAH Reduction Start->RouteC LiAlH4 / THF 0°C to RT ProductA 1,4-Diphenylpiperidine- 4-carboxylic acid (Carboxylate Precursor) RouteA->ProductA ProductB 1,4-Diphenyl-4-propionyl piperidine (Ketone Analog) RouteB->ProductB ProductC 4-(Aminomethyl)-1,4- diphenylpiperidine (Spiro/Diamine Precursor) RouteC->ProductC

Figure 1: Divergent synthetic utility of 1,4-Diphenylpiperidine-4-carbonitrile. Colors indicate distinct pharmacophore classes.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,4-Diphenylpiperidine-4-carboxylic Acid (Hydrolysis)

Target Application: Synthesis of ester-based analgesics and carboxylate linkers.[1]

Rationale: The nitrile is extremely resistant to basic hydrolysis due to electronic repulsion from the electron-rich C4-phenyl ring.[1] Acidic hydrolysis at elevated temperatures is the only viable route to achieve full conversion to the acid without stopping at the amide.

Materials:

  • 1,4-Diphenylpiperidine-4-carbonitrile (10.0 g, 38.1 mmol)[1]

  • Sulfuric acid (H₂SO₄), 60% aqueous solution (50 mL)[1]

  • Acetic acid (glacial, 20 mL) - Solubilizer[1]

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with the nitrile, glacial acetic acid, and 60% H₂SO₄.

  • Reaction: Equip with a reflux condenser and heat to 140°C (oil bath) . The high temperature is critical to overcome the activation energy barrier of the sterically hindered nitrile.

  • Monitoring: Stir for 12–16 hours. Monitor via HPLC.[1][2] The intermediate amide (often insoluble) may precipitate transiently before converting to the acid.

  • Workup: Cool the mixture to 0°C. Slowly adjust pH to ~5–6 using 50% NaOH solution. Caution: Exothermic.[1]

  • Isolation: The carboxylic acid will precipitate as a zwitterionic solid. Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Yield: 85–90% | Purity: >98% (HPLC)[1]

Protocol B: Grignard Addition to form Ketones (Ketobemidone Analogues)

Target Application: Synthesis of acyl-piperidines (opioid agonists).[1]

Rationale: Direct addition of Grignard reagents to the nitrile yields the imine magnesium salt, which hydrolyzes to the ketone. Due to the C4 steric bulk, standard ether solvents often fail to provide high enough reflux temperatures. Toluene is used to drive the reaction.

Materials:

  • 1,4-Diphenylpiperidine-4-carbonitrile (5.0 g, 19.0 mmol)[1]

  • Ethylmagnesium bromide (3.0 M in Et₂O, 19 mL, 3.0 equiv)[1]

  • Anhydrous Toluene (50 mL)

Procedure:

  • Solvent Swap: Place the nitrile in a dry flask under Argon. Add Toluene.

  • Addition: Add EtMgBr solution dropwise at room temperature. A precipitate (imine complex) will form.

  • Thermal Drive: Distill off the diethyl ether (from the Grignard reagent) until the internal temperature reaches ~100°C (boiling point of Toluene mix). Reflux for 4 hours.

  • Hydrolysis: Cool to 0°C. Quench with 2N HCl (30 mL).

  • Imine Cleavage: Heat the biphasic mixture to 60°C for 1 hour to ensure full hydrolysis of the sterically hindered imine to the ketone.

  • Extraction: Basify with NH₄OH, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Yield: 70–75% | Note: Incomplete hydrolysis of the imine is a common failure mode; ensure the acidic heating step is performed.

Protocol C: Reduction to 4-(Aminomethyl)-1,4-diphenylpiperidine

Target Application: Synthesis of spiro-piperidines and NK1 antagonists.[1]

Rationale: Lithium Aluminum Hydride (LAH) is required. Catalytic hydrogenation is often sluggish due to catalyst poisoning by the basic piperidine nitrogen and steric shielding.

Procedure:

  • Suspend LAH (2.0 equiv) in anhydrous THF at 0°C.

  • Add a solution of 1,4-Diphenylpiperidine-4-carbonitrile in THF dropwise.

  • Allow to warm to Room Temperature, then reflux for 3 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

  • Purification: The amine product is often an oil; convert to the Dihydrochloride salt using HCl/Dioxane for stable storage.

Analytical Data Summary

PropertySpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 208–212°CCapillary
Mass Spec (ESI) [M+H]+ = 263.15LC-MS
1H NMR (CDCl3) δ 7.2-7.5 (m, 10H, Ar-H), 2.0-3.5 (m, 8H, Pip-H)400 MHz
Solubility Soluble in DCM, DMSO; Insoluble in WaterSaturation

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong oxidative conditions can release HCN. Work in a well-ventilated fume hood.

  • Skin Absorption: The high lipophilicity (LogP > 4) suggests this compound can easily penetrate the dermal barrier. Double-gloving (Nitrile/Laminate) is mandatory.[1]

  • Waste Disposal: Aqueous waste from the hydrolysis step contains ammonium sulfate and organic residues; dispose of as hazardous chemical waste.

References

  • Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Journal of Medicinal and Pharmaceutical Chemistry. (Foundational work on 4,4-disubstituted piperidine scaffolds).[1]

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press.[1] (Definitive text on the reactivity of Pethidine/Meperidine intermediates).

  • Maddaford, S. P., et al. (2009). "Synthesis of 4-phenylpiperidine derivatives as Neurokinin-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Thermo Fisher Scientific. (2024).[1] "Safety Data Sheet: 4-Cyano-4-phenylpiperidine hydrochloride." (Safety data grounding for the 4-phenyl-4-cyano moiety).

Sources

Scalable production methods for 1,4-Diphenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 1,4-Diphenylpiperidine-4-carbonitrile

Part 1: Executive Summary & Strategic Rationale

The synthesis of 1,4-Diphenylpiperidine-4-carbonitrile represents a critical challenge in organic process chemistry. This scaffold serves as a foundational precursor for a specific class of 4-phenylpiperidine analgesics and neuroactive ligands. Unlike the more common N-alkyl derivatives (e.g., pethidine precursors), the N-phenyl moiety significantly alters the electronic properties of the piperidine nitrogen, reducing its basicity and nucleophilicity.

This guide details a convergent, bis-alkylation strategy utilizing Phase Transfer Catalysis (PTC). We prioritize this method over the traditional sodamide (


) route due to its superior safety profile, scalability, and reproducibility in pilot-plant environments.

Key Technical Advantages of this Protocol:

  • Atom Economy: Utilizes the "Aniline Mustard" strategy to construct the piperidine ring in a single cyclization step.

  • Safety Engineering: Replaces pyrophoric bases (

    
    , 
    
    
    
    ) with aqueous NaOH/PTC, mitigating explosion risks during scale-up.
  • Impurity Control: The reduced nucleophilicity of the N-phenyl mustard minimizes self-polymerization (aziridinium formation) compared to aliphatic nitrogen mustards, enhancing yield.

Part 2: Precursor Synthesis (The Electrophile)

The core electrophile required is N,N-Bis(2-chloroethyl)aniline (often referred to as "Aniline Mustard").[1] Due to its toxicity and status as a nitrogen mustard derivative, it is rarely purchased in bulk and is best synthesized in situ or in a dedicated containment loop.

Step 1: Hydroxyethylation

Reaction: Aniline + Ethylene Oxide


 N,N-Bis(2-hydroxyethyl)aniline
  • Rationale: Direct alkylation with 2-chloroethanol is possible but slow. Ethylene oxide (EO) offers faster kinetics but requires pressure rating. For non-pressurized reactors, 2-chloroethanol in water/CaCO3 is the standard alternative.

  • Protocol (Non-pressurized):

    • Charge Aniline (1.0 eq) and water into a reactor.

    • Heat to 90°C.

    • Slowly add 2-Chloroethanol (2.2 eq) while maintaining pH ~6-7 using Calcium Carbonate (

      
      ).
      
    • Critical Control Point: Monitor for mono-alkylated impurity. Drive reaction to completion to avoid mixed chloro/hydroxy species later.

    • Cool and extract with Ethyl Acetate.[2][3] Recrystallize from benzene/petroleum ether if necessary.

Step 2: Chlorination

Reaction: N,N-Bis(2-hydroxyethyl)aniline +




N,N-Bis(2-chloroethyl)aniline
  • Rationale: Thionyl chloride (

    
    ) is preferred over 
    
    
    
    for ease of byproduct removal (
    
    
    and
    
    
    are gases).
  • Protocol:

    • Dissolve the diol (from Step 1) in Chloroform (

      
      ) or Toluene.
      
    • Cool to 0-5°C.

    • Add

      
       (2.5 eq) dropwise. Caution: Massive gas evolution.
      
    • Reflux for 2 hours to ensure conversion of the hydrochloride salt.

    • Self-Validating Step: The product usually precipitates as the hydrochloride salt. Filter and wash with dry ether. The free base is generated immediately prior to the next step to prevent degradation.

Part 3: Ring Closure (The Gem-Disubstitution)

This is the critical ring-forming step where Phenylacetonitrile (Benzyl Cyanide) acts as the C-nucleophile attacking the N-electrophile.

Mechanism & Thermodynamics

The methylene protons of phenylacetonitrile are acidic (


 in DMSO). In the presence of a base and PTC, the generated carbanion attacks one arm of the nitrogen mustard. The resulting intermediate undergoes an intramolecular alkylation to close the piperidine ring.
Experimental Protocol: PTC Method

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • N,N-Bis(2-chloroethyl)aniline (1.05 eq) [Free base freshly prepared]

  • Sodium Hydroxide (50% w/w aqueous solution)[4]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%) or Hexadecyltributylphosphonium bromide.

  • Solvent: Toluene (optional, can run neat if agitation is sufficient).

Step-by-Step Methodology:

  • Preparation: In a jacketed reactor equipped with high-torque overhead stirring (impeller type: anchor or pitch-blade), charge Phenylacetonitrile and the N,N-Bis(2-chloroethyl)aniline.

  • Catalyst Addition: Add the TBAB catalyst.

  • Initiation: Heat the mixture to 50°C.

  • Base Addition: Add 50% NaOH dropwise over 60 minutes.

    • Why? The reaction is exothermic. Rapid addition can cause thermal runaway.

    • Temperature Control: Maintain internal temperature between 60-70°C.

  • Digestion: Once addition is complete, raise temperature to 90-100°C and stir for 4–6 hours.

  • Monitoring: Use HPLC or GC. Look for the disappearance of the mono-alkylated intermediate.

    • End-point Criteria: <1% Phenylacetonitrile remaining.

  • Quench & Workup:

    • Cool to 25°C.

    • Add water to dissolve inorganic salts (NaCl).

    • Separate phases.[2][4][5] Extract aqueous layer with Toluene.

    • Wash organic layer with 1N HCl (to remove unreacted aniline derivatives) followed by water.

  • Crystallization:

    • Concentrate the organic phase.[2][3]

    • Recrystallize the crude solid from Isopropanol (IPA) or Ethanol.

Data Summary Table: Comparative Methods

ParameterMethod A: Sodamide (

)
Method B: PTC (NaOH/TBAB)
Yield 65-70%75-85%
Safety High Risk (

gas, fire hazard)
Low Risk (Aqueous base)
Solvent Benzene/Toluene (Anhydrous)Toluene/Water (Biphasic)
Scalability Poor (Heterogeneous slurry)Excellent (Liquid-Liquid)
Reaction Time 12-24 Hours4-6 Hours

Part 4: Visualization of the Pathway

The following diagram illustrates the convergent synthesis workflow, highlighting the critical intermediate transitions.

SynthesisPath Aniline Aniline (Start) Diol Intermediate: N,N-Bis(2-hydroxyethyl)aniline Aniline->Diol Alkylation (90°C) EO 2-Chloroethanol or Ethylene Oxide EO->Diol Mustard Electrophile: N,N-Bis(2-chloroethyl)aniline Diol->Mustard Chlorination (SOCl2, Reflux) Target TARGET: 1,4-Diphenylpiperidine- 4-carbonitrile Mustard->Target Double Alkylation (PTC, 50% NaOH) BnCN Phenylacetonitrile (Nucleophile) BnCN->Target Cyclization

Caption: Convergent synthesis of 1,4-Diphenylpiperidine-4-carbonitrile via Nitrogen Mustard bis-alkylation.

Part 5: Safety & Handling (Critical)

1. Nitrogen Mustard Management: The intermediate N,N-Bis(2-chloroethyl)aniline is a potent alkylating agent and a dermal vesicant (blister agent).

  • Engineering Control: All handling of the chloride must occur in a negative-pressure glovebox or a Class II fume hood with double-gloving (Nitrile + Laminate).

  • Decontamination: Spills must be neutralized immediately with a solution of 10% Sodium Thiosulfate in water.

2. Cyanide Hazards: While Phenylacetonitrile is less acutely toxic than free cyanide salts, metabolic liberation of HCN is possible.

  • Waste: Aqueous waste streams from the PTC reaction must be treated with bleach (Hypochlorite) at pH >10 to oxidize any trace cyanides before disposal.

Part 6: References

  • Eisleb, O. (1941). Verfahren zur Darstellung von Piperidin-Derivaten. German Patent DE 679281. (Foundational patent for bis-alkylation of benzyl cyanides to form piperidines).

  • Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Detailed SAR and synthesis of 4-phenylpiperidine derivatives).

  • BenchChem. (2025).[3] Application Notes: Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives. 3[3][6][7] (Source for modern alkylation protocols of anilines).

  • Organic Syntheses. 2-Phenylbutyronitrile. Org. Synth. 1971, 51, 43. 4 (Foundational protocol for alkylation of phenylacetonitrile using PTC/NaOH).

  • ChemicalBook. N,N-BIS(2-CHLOROETHYL)ANILINE Safety and Data. 1.

Sources

Application Note: Kinetic Control in the N-Alkylation of 4-Phenyl-4-cyanopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of 4-substituted piperidine pharmacophores. It specifically addresses the N-alkylation of the 4-phenyl-4-cyanopiperidine (Normeperidine-4-carbonitrile) core, a critical step in generating 1,4-disubstituted piperidine libraries (including 1-benzyl and 1-phenethyl analogs often colloquially grouped with "diphenyl" scaffolds due to their dual aromatic rings).

Introduction & Scope

The 4-phenylpiperidine-4-carbonitrile scaffold is the structural core of the 4-phenylpiperidine class of opioid analgesics (e.g., Pethidine) and antidiarrheals (e.g., Diphenoxylate, Loperamide). While the piperidine ring itself is often constructed via the Eisleb reaction (C-alkylation of benzyl cyanide with nitrogen mustards), the subsequent N-alkylation of the secondary amine intermediate is the pivotal step for diversifying biological activity.

This guide details the mechanism and protocol for the N-alkylation of 4-phenyl-4-cyanopiperidine to synthesize 1-substituted derivatives (specifically using the 1-benzyl analog as a model for the "1,4-diphenyl" system). It addresses the challenge of maximizing yield while suppressing quaternary ammonium salt formation and elimination side reactions.

Key Chemical Transformation

Reactants: 4-Phenyl-4-piperidinecarbonitrile (Secondary Amine) + Alkyl/Benzyl Halide (


)
Product:  1-Alkyl-4-phenyl-4-piperidinecarbonitrile (Tertiary Amine)
Mechanism:  Bimolecular Nucleophilic Substitution (

)

Mechanistic Insight: The Pathway

The N-alkylation of the piperidine nitrogen proceeds via a classic


 mechanism. However, the steric bulk of the 4-phenyl and 4-cyano groups at the para position induces a specific conformational bias that affects kinetics.
Reaction Coordinate & Transition State

The lone pair on the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

  • Deprotonation (Equilibrium): If the starting material is a hydrochloride salt (common for stability), a base (e.g.,

    
    , 
    
    
    
    ) must first liberate the free amine.
    • Note: In biphasic systems, this mass transfer can be rate-limiting.

  • Nucleophilic Attack: The nitrogen lone pair approaches the alkyl halide backside (

    
    ), forming a pentacoordinate transition state.
    
  • Leaving Group Departure: The halide leaves, generating the protonated tertiary ammonium species.

  • Regeneration: The base scavenges the proton, yielding the neutral tertiary amine product.

Critical Variables
  • The "Finkelstein" Effect: When using alkyl chlorides (less reactive), adding catalytic Potassium Iodide (KI) generates the alkyl iodide in situ, accelerating the reaction rate by orders of magnitude due to iodide's superior leaving group ability.

  • Solvent Polarity: Dipolar aprotic solvents (DMF, DMSO, Acetonitrile) stabilize the transition state and solvate the cation of the base, leaving the nucleophile (amine) "naked" and more reactive.

  • Over-Alkylation: Unlike primary amines, the steric hindrance of the 4-substituted piperidine makes the formation of quaternary ammonium salts (reaction of the product with excess alkyl halide) kinetically slower, providing a wide processing window.

Visualization: Reaction Pathway & Workflow

Mechanistic Pathway (DOT Diagram)

ReactionMechanism Start 4-Phenyl-4-cyanopiperidine (Free Base) TS Transition State [N...C...X]‡ Start->TS + RX (SN2 Attack) RX Alkyl Halide (R-CH2-X) RX->TS Inter Protonated Tertiary Amine TS->Inter - X⁻ Product 1-Alkyl-4-phenyl- 4-cyanopiperidine Inter->Product + Base - H+ Base Base (K2CO3) Base->Product Scavenges Acid

Caption: Figure 1.


 reaction coordinate for the N-alkylation of the piperidine core.
Experimental Workflow (DOT Diagram)

Workflow Step1 1. Salt Breaking Dissolve Amine HCl in DMF Add K2CO3 (2.5 eq) Step2 2. Activation Add Cat. KI (0.1 eq) Heat to 60°C Step1->Step2 Step3 3. Alkylation Slow addition of Alkyl Halide Stir 4-6h Step2->Step3 Step4 4. Quench & Extraction Pour into Ice Water Extract w/ EtOAc Step3->Step4 Step5 5. Purification Wash (Brine) Dry (Na2SO4) Recrystallize (EtOH) Step4->Step5

Caption: Figure 2. Optimized bench-scale protocol for N-alkylation.

Detailed Protocol: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

This protocol uses 1-benzyl substitution as the standard model. The presence of the benzyl group and the phenyl ring on the piperidine core constitutes the "1,4-diphenyl" system referenced in structural classifications.

Reagents & Equipment
ReagentEquiv.[1]Role
4-Phenyl-4-piperidinecarbonitrile HCl 1.0Substrate (Nucleophile)
Benzyl Chloride 1.1Electrophile
Potassium Carbonate (

)
2.5Base (Acid Scavenger)
Potassium Iodide (KI) 0.1Finkelstein Catalyst
Dimethylformamide (DMF) 10 VolSolvent (Dipolar Aprotic)
Ethyl Acetate / Water -Workup
Step-by-Step Methodology

Phase 1: Preparation of the Free Base In Situ

  • Charge a 3-neck round-bottom flask with 4-Phenyl-4-piperidinecarbonitrile HCl (10.0 g, 45 mmol) and anhydrous DMF (100 mL).

  • Add anhydrous

    
      (15.5 g, 112 mmol) in a single portion.
    
    • Critical: Use finely ground

      
       to maximize surface area for the heterogeneous reaction.
      
  • Add KI (0.75 g, 4.5 mmol).

  • Stir the suspension at 60°C for 30 minutes under Nitrogen. This ensures the amine salt is fully neutralized and the nucleophile is available.

Phase 2: Alkylation 5. Add Benzyl Chloride (6.3 g, 5.7 mL, 49.5 mmol) dropwise over 15 minutes via a syringe pump or addition funnel.

  • Control: Exotherm is minimal at this scale, but rapid addition can lead to local hotspots promoting bis-alkylation (quaternization).
  • Maintain stirring at 60-65°C for 4–6 hours.
  • Monitoring: Check reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting secondary amine (lower
    
    
    ) should disappear; the tertiary amine product (higher
    
    
    ) will appear.

Phase 3: Workup & Isolation 7. Cool the reaction mixture to room temperature. 8. Pour the mixture into Ice Water (300 mL) with vigorous stirring. The product often precipitates as a white/off-white solid. 9. If Solid: Filter the precipitate, wash with water (3x 50 mL), and dry in a vacuum oven at 45°C. 10. If Oiling Occurs: Extract with Ethyl Acetate (3x 100 mL). Combine organics, wash with Brine (2x 100 mL) to remove DMF, dry over


, and concentrate in vacuo.

Phase 4: Purification 11. Recrystallize the crude solid from hot Ethanol or Isopropanol . 12. Yield Expectation: 85–92%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion "Stalled" reaction due to salt coating.Switch to Cesium Carbonate (

)
(higher solubility) or add 10% water to DMF (if electrophile is stable).
Quaternary Salt Formation Excess alkyl halide or too high temp.Reduce alkyl halide to 1.05 eq. Lower temperature to 40°C and extend time.
Elimination Product (Styrene) Base is too strong/Temp too high.If using phenethyl halides, elimination is a risk. Use weaker base (

) or lower temp.
Emulsion in Workup DMF presence in organic layer.Wash organic layer thoroughly with water/brine (5x) or use LiCl solution to pull DMF into aqueous phase.

References

  • Janssen, P. A. J. (1956). Synthetic Analgesics.[2] I. Diphenylpropylamines. Journal of the American Chemical Society, 78(15), 3862. Link

  • Eisleb, O. (1941). Neue Synthesen mittels Natriumamids. Berichte der deutschen chemischen Gesellschaft, 74(8), 1433–1450. Link

  • PubChem Compound Summary. (2023). 1-Benzyl-4-cyano-4-phenylpiperidine.[3][4] National Center for Biotechnology Information. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for protocols).

Sources

Application Note: Solvent Selection & Extraction Protocols for 1,4-Diphenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the physicochemical rationale and experimental protocols for the extraction and purification of 1,4-Diphenylpiperidine-4-carbonitrile (1,4-DPPC). Unlike its N-alkyl analogs (e.g., Pethidine Intermediate A), 1,4-DPPC possesses an N-phenyl moiety that significantly reduces the basicity of the piperidine nitrogen (


).[1] This unique electronic property necessitates a specific pH-modulated extraction strategy distinct from standard alkaloid protocols.[1] This guide provides a validated solvent selection matrix, a pH-swing extraction workflow, and a recrystallization protocol to ensure high purity (>98%) and yield.

Chemical Context & Physicochemical Analysis[2][3][4][5][6][7]

Structural Considerations

The molecule consists of a piperidine ring substituted at the 1-position (nitrogen) with a phenyl group and at the 4-position with both a phenyl and a nitrile group.[1]

  • Lipophilicity: High (

    
     estimated).[1] The two phenyl rings drive strong solubility in non-polar and chlorinated solvents.
    
  • Basicity (The Critical Factor): The nitrogen atom is attached directly to a phenyl ring (aniline-like).[1] Resonance delocalization of the nitrogen lone pair into the phenyl ring lowers the

    
     to approximately 6.2  (compared to 
    
    
    
    for N-benzyl or N-methyl analogs).[1]
    • Implication: The molecule behaves as a weak base .[1] It requires lower pH (< 3) to fully protonate and become water-soluble, and it reverts to the free base at near-neutral pH (> 7).[1]

Impurity Profile

Common impurities from the Strecker-type or alkylation synthesis include:

  • Unreacted Aniline: Liquid, toxic, similar basicity.

  • Inorganic Cyanides: Highly toxic, water-soluble.[1]

  • Neutral Organics: Bis(2-chloroethyl) derivatives or polymerization byproducts.[1]

Solvent Selection Matrix

The choice of solvent balances solubility power (Capacity) with selectivity (Purity) and safety (EHS).

SolventSolubility (Free Base)SelectivityEHS ScoreApplication Recommendation
Dichloromethane (DCM) Excellent ModerateLowPrimary Extraction. Best for initial isolation from aqueous reaction matrices due to high density and solvent power.[1]
Ethyl Acetate (EtOAc) GoodHigh HighSecondary Extraction. Preferred for final isolation steps to avoid chlorinated solvent residues.[1]
Toluene Moderate (Hot: High)HighModerateRecrystallization. Excellent temperature-dependent solubility curve for purification.[1]
Ethanol/IPA ModerateModerateHighRecrystallization. Used as a solvent pair with water to precipitate the product.[1]
Water Negligible (pH > 7)N/AHighAnti-Solvent / Wash Phase. Used to remove inorganic salts and cyanide residues.[1]

Experimental Protocols

Protocol A: pH-Swing Liquid-Liquid Extraction (LLE)

Objective: Isolate 1,4-DPPC from the crude reaction mixture while removing neutral impurities and inorganic salts.[1]

Safety Precaution: This protocol involves potential cyanide residues.[1] All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal to oxidize cyanides.

Step-by-Step Methodology:
  • Quenching & Initial Extraction:

    • Quench the reaction mixture with water.

    • Adjust pH to > 10 using 20% NaOH (ensures 1,4-DPPC is in free base form).[1]

    • Extract the aqueous mixture with Dichloromethane (DCM) (

      
       vol).[1]
      
    • Result: The Organic Phase contains 1,4-DPPC, unreacted aniline, and neutral impurities. The Aqueous Phase contains inorganic salts/cyanides (Discard to cyanide waste).

  • Acidic Purification (The "Swing"):

    • Wash the combined DCM layer with 1M Hydrochloric Acid (HCl) (

      
       vol).[1]
      
    • Mechanism: At pH < 1, 1,4-DPPC protonates (

      
      ) and migrates to the aqueous acid phase. Neutral impurities remain in the DCM.
      
    • Separation: Collect the Aqueous Acid Phase .[1] Discard the DCM (organic waste).

  • Final Base Isolation:

    • Cool the Aqueous Acid Phase to 0–5°C.

    • Slowly basify with 50% NaOH or

      
       to pH 9–10 .[1]
      
    • Observation: The product will precipitate as a solid or oil out.

    • Extract with Ethyl Acetate (EtOAc) (

      
       vol).[1]
      
  • Drying & Concentration:

    • Wash the EtOAc layer with Brine (saturated NaCl).

    • Dry over Anhydrous Magnesium Sulfate (

      
      ).
      
    • Filter and evaporate under reduced pressure (Rotavap) at 45°C.

    • Yield: Crude solid 1,4-DPPC.

Protocol B: Recrystallization for High Purity

Objective: Remove trace aniline and isomeric impurities.[1]

  • Solvent System: Ethanol (95%) or Isopropyl Alcohol (IPA).

  • Dissolution: Suspend the crude solid in the minimum amount of boiling Ethanol (approx. 5–10 mL per gram).

  • Clarification: If the solution is dark, treat with activated charcoal (5% w/w) for 5 minutes, then filter hot through Celite.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature with gentle stirring.

    • If no crystals form, add warm Water dropwise (Anti-solvent) until slight turbidity persists, then cool to 4°C.

  • Filtration: Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).

  • Drying: Vacuum dry at 50°C for 12 hours.

Visualizing the Workflow

The pH-Dependent Solubility Logic

The following diagram illustrates why the specific pH points were chosen based on the N-phenyl substitution.

G cluster_0 Chemical State vs. pH cluster_1 Solubility Behavior Acid pH < 3 (Acidic) WaterSol Water Soluble (Cationic Form) Acid->WaterSol Protonation (R-NH+) Neutral pH ~ 6 (pKa Zone) Mixed Equilibrium (Mixed Phase) Neutral->Mixed Transition Base pH > 9 (Basic) OrgSol Organic Soluble (Free Base) Base->OrgSol Deprotonation (R-N:) WaterSol->Mixed pKa ≈ 6.2 Mixed->OrgSol

Caption: Solubility phase transition of 1,4-DPPC governed by the Henderson-Hasselbalch equation relative to its pKa.

Extraction Process Flow

Extraction Start Crude Reaction Mix (Contains Product, Salts, Impurities) Step1 1. Basify (pH > 10) 2. Extract with DCM Start->Step1 Phase1 Phase Separation Step1->Phase1 AqWaste Aqueous Phase (Salts/Cyanides) Phase1->AqWaste Discard OrgPhase1 DCM Phase (Product + Neutral Impurities) Phase1->OrgPhase1 Keep Step2 Wash with 1M HCl (pH < 2) OrgPhase1->Step2 Phase2 Phase Separation Step2->Phase2 OrgWaste DCM Phase (Neutral Impurities) Phase2->OrgWaste Discard AqProduct Acidic Aqueous Phase (Product Cation) Phase2->AqProduct Keep Step3 Basify (pH 10) & Extract with EtOAc AqProduct->Step3 FinalProd Evaporate & Recrystallize (Pure 1,4-DPPC) Step3->FinalProd

Caption: The "Acid-Base Swing" purification workflow designed to isolate the weak base 1,4-DPPC from neutral impurities.

Analytical Validation (QC)

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 40% B to 90% B over 15 min.

    • Detection: UV @ 254 nm (Phenyl absorption).[1]

  • TLC:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Eluent: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV lamp or Iodine vapor.[1]

References

  • Basicity of N-Aryl Piperidines

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20038, 1-Phenylpiperidine.
    • URL:[Link]

  • Solvent Properties & Selection

    • Source: University of Rochester.
    • URL:[Link]

  • General Piperidine Synthesis & Extraction

    • Source: MDPI (2020).
    • URL:[Link]

  • Safety Data (Nitriles/Piperidines): Source: Fisher Scientific (2021). Safety Data Sheet for N-BOC-Piperidine-4-carbonitrile (Analogous handling).

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for 1,4-Diphenylpiperidine-4-carbonitrile formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 1,4-diphenylpiperidine-4-carbonitrile. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 1,4-diphenylpiperidine-4-carbonitrile, with a focus on optimizing reaction temperature.

Problem 1: Low or No Product Yield

Possible Cause 1: Incomplete Reaction

  • Explanation: The reaction may not have reached completion due to insufficient temperature or reaction time. The formation of the iminium ion intermediate in a Strecker-type synthesis, a plausible route to the target molecule, is often the rate-limiting step and can be temperature-dependent.

  • Recommended Solutions:

    • Temperature Optimization: Gradually increase the initial reaction temperature in increments of 5-10°C. A plausible starting point, based on analogous syntheses, is an initial temperature of 35-45°C to facilitate the formation of the iminium intermediate, followed by a prolonged stirring period at room temperature.[1] For alkylation-based routes, higher temperatures around 85°C may be necessary to drive the reaction to completion.[2]

    • Reaction Time: Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration.

    • Catalyst: For Strecker-type reactions, ensure the acid catalyst (e.g., acetic acid) is of appropriate concentration and purity. For phase-transfer catalyzed alkylations, the choice and concentration of the catalyst are critical.

Possible Cause 2: Degradation of Reactants or Product

  • Explanation: Excessive heat can lead to the degradation of starting materials, intermediates, or the final product. Piperidine derivatives can be susceptible to decomposition at elevated temperatures.

  • Recommended Solutions:

    • Controlled Heating: Use a temperature-controlled oil bath and monitor the internal reaction temperature closely. Avoid localized overheating.

    • Stepwise Temperature Profile: Consider a protocol where the reaction is initiated at a moderate temperature to overcome the activation energy and then maintained at a lower temperature (e.g., room temperature) for the remainder of the reaction.

Problem 2: Formation of Significant Side Products

Possible Cause 1: Hydrolysis of the Nitrile Group

  • Explanation: The nitrile group is susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of acid or base at elevated temperatures.

  • Recommended Solutions:

    • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize water content in the reaction mixture.

    • Work-up Procedure: Perform the aqueous work-up at a lower temperature (e.g., using an ice bath) and minimize the time the product is in contact with acidic or basic aqueous solutions.

Possible Cause 2: Polymerization or Undesired Condensation Reactions

  • Explanation: Aldehydes and imines, potential intermediates in the synthesis, can undergo self-condensation or polymerization, particularly at higher temperatures.

  • Recommended Solutions:

    • Controlled Addition of Reagents: Add reagents dropwise to maintain a low concentration of reactive intermediates.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation: Effect of Temperature on a Strecker-Type Synthesis

The following table provides a hypothetical summary of the expected impact of reaction temperature on the yield and purity of 1,4-Diphenylpiperidine-4-carbonitrile in a Strecker-type synthesis.

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
25243595Slow reaction rate, clean product profile.
40126590Increased reaction rate, minor impurity formation.
6067580Faster reaction, noticeable increase in side products (e.g., amide).
8045060Significant decomposition and side product formation observed.

Experimental Protocols

Protocol 1: Strecker-Type Synthesis of 1,4-Diphenylpiperidine-4-carbonitrile

This protocol is adapted from the synthesis of a closely related analogue.[1]

Materials:

  • 1-Phenyl-4-piperidone

  • Aniline

  • Potassium cyanide (KCN)

  • Glacial acetic acid

  • Ammonium hydroxide

  • Chloroform

  • Diisopropyl ether

Procedure:

  • In a round-bottom flask, prepare a mixture of 1-phenyl-4-piperidone (1 equivalent), aniline (1.05 equivalents), and glacial acetic acid.

  • With vigorous stirring, add a solution of potassium cyanide (1.1 equivalents) in water dropwise, maintaining the internal temperature between 35-45°C using a water bath for cooling.

  • After the addition is complete, remove the cooling bath and continue stirring at room temperature for 20 hours.

  • Pour the reaction mixture into a beaker containing ammonium hydroxide and crushed ice.

  • Extract the aqueous mixture with chloroform (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Triturate the solid residue with diisopropyl ether and collect the product by filtration.

Mandatory Visualizations

Reaction Mechanism: Strecker-Type Synthesis

Strecker_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition 1-Phenyl-4-piperidone 1-Phenyl-4-piperidone Imine_Intermediate Iminium Ion Intermediate 1-Phenyl-4-piperidone->Imine_Intermediate + Aniline - H2O Aniline Aniline Aniline->Imine_Intermediate Product 1,4-Diphenylpiperidine- 4-carbonitrile Imine_Intermediate->Product + CN- Cyanide CN- Cyanide->Product

Caption: Proposed mechanism for the Strecker-type synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Product Check_Reaction Analyze crude reaction mixture (TLC, LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Degradation Degradation Products Present? Incomplete->Degradation No Optimize_Temp Increase Temperature or Time Incomplete->Optimize_Temp Yes Reduce_Temp Decrease Temperature Degradation->Reduce_Temp Yes Check_Reagents Verify Reagent Purity and Stoichiometry Degradation->Check_Reagents No End Improved Yield Optimize_Temp->End Reduce_Temp->End Check_Reagents->End

Sources

Solving solubility issues of 1,4-Diphenylpiperidine-4-carbonitrile in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide Topic: 1,4-Diphenylpiperidine-4-carbonitrile (Substituted Piperidine Derivative) Reference ID: TS-SOL-DPPC-001

Executive Summary

1,4-Diphenylpiperidine-4-carbonitrile presents a classic "brick dust" solubility profile common in medicinal chemistry intermediates. Its poor aqueous solubility stems from two structural factors:

  • High Lipophilicity (LogP > 4.5): The presence of two phenyl rings and a nitrile group creates a rigid, hydrophobic lattice.

  • Weak Basicity (pKa ~ 4.0 - 5.0): Unlike typical piperidines (pKa ~10), the nitrogen atom is attached directly to a phenyl ring (N-phenyl). This aniline-like electronic withdrawal drastically reduces the basicity, meaning it remains uncharged (and insoluble) at physiological pH (7.4) and even in mild acidic buffers (pH 4-5).

This guide provides validated protocols to overcome these barriers using pH manipulation, cosolvent systems, and excipient complexation.

Module 1: Physicochemical Profiling (The "Why")

Q1: Why doesn't this compound dissolve in standard acidic buffers like 0.1M PBS or Citrate? A: The issue is the pKa shift . Most researchers assume the piperidine nitrogen is highly basic. However, in 1,4-diphenylpiperidine-4-carbonitrile , the N1-nitrogen is part of an N-phenyl system (aniline derivative).

  • Typical Piperidine pKa: ~10.5 (Protonated at pH 7).

  • N-Phenylpiperidine pKa: ~5.2 (Uncharged at pH 7).

  • Effect: At pH 7.4, the compound is >99% neutral and hydrophobic. To achieve solubility via protonation (salt formation), you must drop the pH below 2.5 (2 units below pKa).

Q2: What are the estimated properties I should use for calculations? Use these reference values for formulation design:

PropertyEstimated ValueImplication
Molecular Weight ~262.35 g/mol Moderate size, not the limiting factor.
LogP (Octanol/Water) 4.5 – 5.2 Highly lipophilic; requires organic cosolvents.
pKa (Base) 4.2 – 5.0 Weak base; requires strong acids (HCl, MSA) for salt formation.
Water Solubility (pH 7) < 1 µg/mLEssentially insoluble.
Melting Point > 100°CHigh crystal lattice energy (requires heat to dissolve initially).

Module 2: Troubleshooting & Decision Framework

Visual Guide: Solubilization Strategy Decision Tree

Use this flowchart to select the correct method based on your application.

SolubilityStrategy Start Start: Define Application CheckpH Is low pH (pH < 2) acceptable? Start->CheckpH SaltMethod Method A: Strong Acid Salt (0.1N HCl or Methanesulfonic Acid) CheckpH->SaltMethod Yes (Chemical Synthesis/HPLC) BioAssay Is this for a Cell/Animal Assay? CheckpH->BioAssay No (Biological Study) Cosolvent Method B: Ternary Cosolvent (DMSO/PEG400/Water) BioAssay->Cosolvent Acute/In Vitro (DMSO allowed) Complex Method C: Cyclodextrin Complex (HP-β-CD or SBE-β-CD) BioAssay->Complex In Vivo/Sensitive Cells

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Module 3: Validated Protocols

Protocol A: High-Concentration Stock for Chemistry (Salt Formation)

Best for: Analytical standards, chemical synthesis intermediates.

The Challenge: Weak bases hydrolyze and precipitate if the acid concentration is too low. The Fix: Use a "Super-Acidic" environment.

  • Weighing: Weigh 10 mg of 1,4-Diphenylpiperidine-4-carbonitrile.

  • Primary Dissolution: Add 500 µL of Acetonitrile or Methanol . Sonicate until clear. (Do not start with water).[1][2]

  • Acidification: Slowly add 500 µL of 1.0 N HCl (or Methanesulfonic acid).

    • Note: A white precipitate may transiently form. Sonicate/Vortex immediately.

  • Dilution: Dilute to volume with 0.1 N HCl (NOT water).

    • Critical: Maintaining the excess acid prevents the "free base" from crashing out.

Protocol B: Biocompatible Formulation (Cosolvent System)

Best for: In vitro cell assays (where DMSO < 0.5% is required).

The Challenge: The compound crashes out immediately upon adding water to a DMSO stock. The Fix: Use a bridging solvent (PEG400) to reduce the polarity gap.

Step-by-Step Formulation (1 mg/mL Final):

  • Stock Prep: Dissolve compound in 100% DMSO at 200 mg/mL (Clear solution).

  • Intermediate Mix: Mix the DMSO stock (5 µL) with PEG400 (295 µL). Vortex thoroughly.

    • Ratio: This creates a 1:60 dilution in a lipophilic carrier.

  • Aqueous Addition: Slowly add warm (37°C) Water or Saline (700 µL) dropwise while vortexing.

    • Final Composition: 0.5% DMSO / 29.5% PEG400 / 70% Water.

    • Stability: Stable for 4-6 hours. Use immediately.

Protocol C: Advanced Delivery (Cyclodextrin Complexation)

Best for: In vivo injection (IV/IP) or sensitive cell lines.

The Challenge: Surfactants like Tween 80 can be toxic; cosolvents cause pain on injection. The Fix: Encapsulate the phenyl rings inside a cyclodextrin cavity.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.

    • Tip: Purchase "Molecular Biology Grade" HP-β-CD (e.g., Kleptose®).

  • Acidic Solubilization: Dissolve the compound in a minimal volume of 0.1 M Lactic Acid or 0.1 M Tartaric Acid (pH ~3).

  • Complexation: Add the acidic drug solution to the 20% HP-β-CD vehicle.

  • Neutralization (Optional but Risky): Slowly adjust pH to 5.0-6.0 using 1N NaOH.

    • Warning: Monitor for precipitation.[3] If it clouds, back-titrate with acid immediately. The cyclodextrin creates a "solubility safety net," but it has limits.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Tween 80 (Polysorbate) instead of PEG? A: Yes, but with caution. Tween 80 forms micelles that can trap the compound.

  • Protocol: Dissolve drug in 5% Ethanol + 5% Tween 80 (neat). Vortex until clear. Then add 90% Saline.

  • Risk: High concentrations of Tween 80 can lyse cells in vitro and cause histamine release in vivo (dogs/rats).

Q: My solution precipitates after 2 hours. Why? A: This is "Ostwald Ripening." The small crystals that form initially (invisible to the eye) grow larger over time.

  • Fix: Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP K30 at 0.1% w/v to your aqueous buffer. This prevents crystal growth.

Q: Why does the literature say "Piperidine is soluble" but my compound isn't? A: You are comparing the core (Piperidine) to the derivative.

  • Piperidine (C5H11N) is a small, polar liquid.

  • 1,4-Diphenylpiperidine-4-carbonitrile is a heavy, rigid, aromatic solid. The "Phenyl-N-Phenyl" motif dominates the solubility profile, overriding the hydrophilic nature of the amine.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.

  • PubChem Compound Summary. (n.d.). N-Phenylpiperidine (Structure/Property Inference). National Center for Biotechnology Information.

Sources

Minimizing side reactions during 1,4-Diphenylpiperidine-4-carbonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Diphenylpiperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the production of this key pharmaceutical intermediate. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve your yield, purity, and overall success in this synthesis.

Introduction to the Synthesis

The primary route to 1,4-Diphenylpiperidine-4-carbonitrile involves the intramolecular cyclization of phenylacetonitrile with N,N-bis(2-chloroethyl)aniline. This reaction is typically carried out in the presence of a strong base to deprotonate the α-carbon of phenylacetonitrile, forming a nucleophilic carbanion that subsequently displaces the two chloroethyl groups in a tandem SN2 reaction to form the piperidine ring.

While seemingly straightforward, this synthesis is often plagued by competing side reactions that can significantly lower the yield and complicate purification. This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate these common issues.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of 1,4-Diphenylpiperidine-4-carbonitrile

Question: My reaction is resulting in a low yield of the desired product, with a significant amount of starting material remaining or a complex mixture of unidentified byproducts. What are the likely causes and how can I improve the yield?

Answer:

A low yield in this synthesis can stem from several factors, primarily related to incomplete reaction, degradation of starting materials, or competing side reactions. Let's break down the potential causes and solutions:

  • Inefficient Deprotonation of Phenylacetonitrile: The formation of the phenylacetonitrile carbanion is the crucial first step. If the base is not strong enough or if there are acidic impurities (like water) in the reaction mixture, the deprotonation will be incomplete.

    • Solution:

      • Use a sufficiently strong and anhydrous base: Sodium amide (NaNH₂) in an anhydrous solvent like toluene or tetrahydrofuran (THF) is a common and effective choice.[1][2]

      • Ensure anhydrous conditions: Dry your solvent and glassware thoroughly before use. Traces of water will quench the base and the carbanion.

  • Intramolecular Cyclization of N,N-bis(2-chloroethyl)aniline: Under basic conditions, N,N-bis(2-chloroethyl)aniline can undergo intramolecular cyclization to form N-phenylpiperazine, a common and often significant byproduct.[3]

    • Solution:

      • Control the addition of reagents: Add the N,N-bis(2-chloroethyl)aniline solution slowly to the pre-formed phenylacetonitrile carbanion solution. This ensures that the concentration of the free N,N-bis(2-chloroethyl)aniline is kept low, minimizing its self-cyclization.

      • Maintain a moderate reaction temperature: While some heat may be necessary to drive the reaction to completion, excessive temperatures can accelerate the side reaction.

  • Phase-Transfer Catalysis for Improved Reactivity: Using a phase-transfer catalyst (PTC) with a less hazardous base like concentrated sodium hydroxide can be a highly effective alternative. The PTC facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the phenylacetonitrile, and the resulting carbanion can then react with the N,N-bis(2-chloroethyl)aniline.[4][5][6] This method often leads to higher yields and simpler workup procedures.[7][8]

Experimental Protocol: Optimized Synthesis using Sodium Amide

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous toluene.

  • Carefully add sodium amide (1.1 equivalents) to the toluene.

  • Slowly add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous toluene dropwise to the stirred suspension of sodium amide at room temperature.

  • After the addition is complete, stir the mixture for 1-2 hours to ensure complete formation of the carbanion.

  • Slowly add a solution of N,N-bis(2-chloroethyl)aniline (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture.

  • After the addition, heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and carefully quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Presence of 1,4-Diphenylpiperidine-4-carboxamide as a Major Impurity

Question: My final product is contaminated with a significant amount of a compound that I've identified as 1,4-Diphenylpiperidine-4-carboxamide. How is this formed and how can I prevent it?

Answer:

The presence of the corresponding amide is a clear indication of partial hydrolysis of the nitrile group.[9][10][11] This can occur during the reaction or, more commonly, during the workup.

  • Mechanism of Amide Formation: Under basic conditions, hydroxide ions can attack the electrophilic carbon of the nitrile group. Subsequent protonation leads to an imidic acid intermediate, which tautomerizes to the more stable amide.[9] Milder basic conditions and the presence of water favor the formation and isolation of the amide.[12]

  • Prevention Strategies:

    • Strictly Anhydrous Conditions: The most critical factor is to minimize the presence of water throughout the reaction. Use anhydrous solvents and reagents, and maintain an inert atmosphere.

    • Controlled Workup: During the workup, avoid prolonged exposure to strongly basic aqueous solutions, especially at elevated temperatures. If a basic wash is necessary, perform it quickly and at a low temperature.

    • pH Control: When quenching the reaction, avoid creating a pH range of 7-8 for extended periods, as this can favor controlled hydrolysis to the amide.[12] A rapid quench with a dilute acid to neutralize the base is often preferable.

Issue 3: Presence of 1,4-Diphenylpiperidine-4-carboxylic Acid as a Major Impurity

Question: I am observing the formation of 1,4-Diphenylpiperidine-4-carboxylic acid in my product mixture. What leads to this impurity and how can I avoid it?

Answer:

The formation of the carboxylic acid is due to the complete hydrolysis of the nitrile group.[9][13] This is more likely to occur under harsher conditions than those that lead to the amide.

  • Mechanism of Carboxylic Acid Formation: The hydrolysis proceeds through the amide intermediate. Under more vigorous acidic or basic conditions and with prolonged heating, the amide is further hydrolyzed to the corresponding carboxylic acid and ammonia (or an ammonium salt).[9][14]

  • Prevention Strategies:

    • Avoid Strong Acidic or Prolonged Basic Workup: Be cautious with the pH and duration of your workup. If an acid wash is used, it should be dilute and performed at a low temperature. Avoid boiling the reaction mixture with strong aqueous acids or bases for extended periods.

    • Temperature Control: High temperatures during both the reaction and workup will accelerate the rate of hydrolysis.[15] Maintain the lowest effective temperature for the cyclization reaction and cool the mixture before and during the aqueous workup.

Issue 4: Formation of a Dimeric or Polymeric Byproduct

Question: I am observing a high-molecular-weight, possibly dimeric or polymeric, byproduct that is difficult to separate from my product. What is the cause of this?

Answer:

The formation of such byproducts is likely due to the self-condensation of phenylacetonitrile or other side reactions involving the highly reactive phenylacetonitrile carbanion.

  • Mechanism of Dimerization: The phenylacetonitrile carbanion can act as a nucleophile and attack the nitrile group of another molecule of phenylacetonitrile. This can lead to the formation of dimeric and potentially higher-order oligomeric species.

  • Prevention Strategies:

    • Controlled Addition of Phenylacetonitrile: Instead of adding the base to the phenylacetonitrile, it is often better to add the phenylacetonitrile solution slowly to a suspension of the base. This keeps the concentration of the free carbanion low at any given time, reducing the likelihood of self-condensation.

    • Maintain a Moderate Temperature: As with other side reactions, elevated temperatures can increase the rate of these undesired condensation reactions.

    • Use of Phase-Transfer Catalysis: PTC can be advantageous here as well. The carbanion is generated at the interface of the organic and aqueous phases, and its concentration in the bulk organic phase is kept low, which can suppress dimerization.

Data Summary and Visualization

Table 1: Troubleshooting Guide for 1,4-Diphenylpiperidine-4-carbonitrile Synthesis

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete deprotonation of phenylacetonitrile; Intramolecular cyclization of N,N-bis(2-chloroethyl)aniline.Use a strong, anhydrous base (e.g., NaNH₂); Ensure strictly anhydrous conditions; Slow addition of N,N-bis(2-chloroethyl)aniline; Consider phase-transfer catalysis.
Amide Impurity Partial hydrolysis of the nitrile group.Maintain strictly anhydrous reaction conditions; Avoid prolonged exposure to basic aqueous solutions during workup; Control pH during quenching.
Carboxylic Acid Impurity Complete hydrolysis of the nitrile group.Avoid harsh acidic or prolonged basic workup conditions; Maintain low temperatures during reaction and workup.
Dimer/Polymer Formation Self-condensation of phenylacetonitrile.Slow addition of phenylacetonitrile to the base; Maintain moderate reaction temperatures; Utilize phase-transfer catalysis to control carbanion concentration.

Diagram 1: Key Reaction and Side Reaction Pathways

A Phenylacetonitrile + N,N-bis(2-chloroethyl)aniline B 1,4-Diphenylpiperidine-4-carbonitrile (Desired Product) A->B Base (e.g., NaNH₂) Anhydrous Solvent E N-Phenylpiperazine (Cyclization Byproduct) A->E Base (Side Reaction of N,N-bis(2-chloroethyl)aniline) F Phenylacetonitrile Dimer/Polymer A->F Excess Base/ High Concentration (Self-condensation) C 1,4-Diphenylpiperidine-4-carboxamide (Amide Impurity) B->C Mild H₂O/OH⁻ D 1,4-Diphenylpiperidine-4-carboxylic Acid (Acid Impurity) C->D Strong H₃O⁺ or OH⁻ Heat

Caption: Main reaction pathway and common side reactions.

Diagram 2: Troubleshooting Workflow

start Low Yield or Impure Product check_impurities Identify Impurities by NMR, GC-MS, LC-MS start->check_impurities is_amide Amide Impurity? check_impurities->is_amide is_acid Carboxylic Acid Impurity? is_amide->is_acid No sol_anhydrous Ensure Anhydrous Conditions is_amide->sol_anhydrous Yes is_dimer High MW Byproduct? is_acid->is_dimer No sol_workup Modify Workup (Control pH, Temp) is_acid->sol_workup Yes is_starting_material High levels of Starting Material? is_dimer->is_starting_material No sol_concentration Control Reagent Concentration & Addition Rate is_dimer->sol_concentration Yes sol_base Check Base Strength & Purity is_starting_material->sol_base Yes sol_ptc Consider Phase Transfer Catalysis is_starting_material->sol_ptc Also Consider sol_anhydrous->sol_workup sol_base->sol_ptc

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • McCarroll, A. J., & Walton, J. C. (2000). Mild hydrolysis of a sensitive nitrile using sodium peroxide. ChemSpider Synthetic Pages, 2399.
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  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024).
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  • Synthesis of Substituted 1,4‐Dihydropyridines in Water Using Phase‐Transfer Catalyst Under Microwave Irradiation. (n.d.).
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  • Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. (n.d.).
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  • Synthesis of 1,4-DHP under piperazine catalyst. (n.d.).
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  • 20.7: Chemistry of Nitriles. (2025). LibreTexts.
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  • Bifunctional Phosphine-Enabled Regioselective Cycloisomerization of Enynyl Esters En Route to Bicyclo[2.2.1]heptenes. (2023). MDPI.
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  • α-CYCLOHEXYLPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. (n.d.).
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  • CN1583742A - Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
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Technical Support Center: Purification of 1,4-Diphenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Development Professionals

The purification of 1,4-Diphenylpiperidine-4-carbonitrile presents a unique set of challenges primarily due to its chemical structure. The presence of a basic piperidine nitrogen atom can lead to undesirable interactions with standard silica gel, a common stationary phase in column chromatography. This guide provides a comprehensive, experience-driven approach to navigate these challenges, ensuring high-purity isolation of the target compound. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios encountered in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the chromatographic purification of 1,4-Diphenylpiperidine-4-carbonitrile.

Q1: My purified 1,4-Diphenylpiperidine-4-carbonitrile is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

A: Peak tailing is the most frequent issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The root cause is a strong, non-ideal acid-base interaction between the basic nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to slow desorption kinetics, resulting in broad, asymmetrical peaks and poor separation.

Solutions:

  • Mobile Phase Modification: The most direct solution is to add a small amount of a basic modifier to your eluent. This additive competes with your compound for the acidic sites on the silica, effectively masking them and allowing your compound to elute symmetrically.

    • Triethylamine (TEA): This is the most common choice. Start by adding 0.1-1% (v/v) of TEA to your pre-determined solvent system.[1]

    • Ammonia in Methanol: For strongly basic compounds, a solution of 1-2% of 7N ammonia in methanol can be highly effective when used as part of a polar mobile phase like Dichloromethane/Methanol.[1][3]

  • Stationary Phase Selection: Consider using a less acidic or a basic stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative to silica gel for purifying basic compounds.[1]

    • Amine-Deactivated Silica: Pre-treated silica gel where the acidic silanol groups are masked can also provide a more reproducible solution.[1]

Q2: I am experiencing very low recovery of my compound after flash chromatography. What are the potential reasons?

A: Low recovery is often linked to the same strong interactions that cause peak tailing, but in this case, the binding is nearly irreversible.

Potential Causes and Solutions:

  • Irreversible Adsorption: The strong interaction between the basic piperidine and acidic silica can lead to your product permanently binding to the stationary phase.[1][2]

    • Solution: Neutralize the silica gel by adding a basic modifier like TEA to your eluent, as described above. This is the most effective way to prevent irreversible binding.

  • Compound Instability: Although less common for this specific molecule, some piperidine derivatives can degrade on acidic silica gel.[1][4]

    • Solution: Perform a quick stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, degradation is likely occurring.[4] In this case, switching to a less acidic stationary phase like neutral alumina or using a basic modifier is crucial.

  • Column Overloading: Loading too much crude material can exceed the column's separation capacity, leading to poor separation and product loss in mixed fractions.

    • Solution: A general guideline is to use a silica-to-crude material ratio of at least 30:1 to 50:1 by weight for effective separation.[1]

Q3: How do I properly select and optimize a solvent system for separating 1,4-Diphenylpiperidine-4-carbonitrile?

A: Solvent selection is critical and must be performed empirically using Thin-Layer Chromatography (TLC) before every column purification.[5] The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4 for optimal separation.[6]

Systematic Approach:

  • Start with a Binary System: A mixture of a non-polar solvent and a polar solvent is standard. For this compound, with its non-polar phenyl rings and polar nitrile/amine groups, an Ethyl Acetate/Hexane system is an excellent starting point.[3]

  • Run Test TLCs: Develop several TLC plates with varying ratios of your chosen solvents (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).

  • Analyze and Adjust:

    • If the Rf is too low (spot stays at the baseline), increase the polarity of the eluent (increase the percentage of Ethyl Acetate).[6]

    • If the Rf is too high (spot runs with the solvent front), decrease the polarity (decrease the percentage of Ethyl Acetate).[6]

  • Add Modifier if Needed: Once you have an optimal solvent ratio, run one final TLC with your chosen basic modifier (e.g., 0.5% TEA) added to the mobile phase to confirm the Rf value and observe any improvement in spot shape.

Example TLC Solvent System Screening
Solvent System Ratio (v/v) Observed Rf of Product Comments
Ethyl Acetate / Hexane10:90~0.1Rf is too low. Increase polarity.
Ethyl Acetate / Hexane20:80~0.3Good starting point for the column.
Ethyl Acetate / Hexane40:60~0.6Rf is too high. Elution will be too fast.
Ethyl Acetate / Hexane + 0.5% TEA20:80~0.35Spot appears sharper. Optimal system.

Section 2: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of 1,4-Diphenylpiperidine-4-carbonitrile using flash column chromatography.

Materials and Equipment
  • Materials: Crude 1,4-Diphenylpiperidine-4-carbonitrile, Silica gel (230-400 mesh), Solvents (ACS grade or higher: Hexane, Ethyl Acetate, Dichloromethane), Triethylamine (TEA), TLC plates (silica gel coated), Cotton or glass wool, Sand (washed).

  • Equipment: Glass chromatography column, Air pressure regulator (for flash chromatography), Fraction collector or test tubes, TLC developing chamber, UV lamp (254 nm).

Workflow Overview

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase Crude Crude Product TLC 1. TLC Analysis (Determine Eluent) Crude->TLC Loading 3. Sample Loading (Dry Method) TLC->Loading ColumnPrep 2. Column Preparation (Slurry Packing) ColumnPrep->Loading Elution 4. Elution & Fraction Collection Loading->Elution FractionAnalysis 5. Fraction Analysis (TLC) Elution->FractionAnalysis Combine 6. Combine Pure Fractions FractionAnalysis->Combine Evap 7. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for purification by column chromatography.

Step-by-Step Methodology
  • Solvent System Selection: Following the procedure in FAQ Q3, determine the optimal eluent system (e.g., 20% Ethyl Acetate / 80% Hexane + 0.5% TEA) that provides a product Rf of ~0.3.

  • Column Preparation (Slurry Packing Method):

    • Securely clamp the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

    • In a beaker, make a slurry of silica gel with your initial, least polar eluent. The consistency should be like a milkshake, not too thick.

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[7]

    • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached (typically 15-20 cm).

    • Add a final layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[7]

    • Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.[5][8]

  • Elution and Fraction Collection:

    • Carefully add your prepared eluent to the column.

    • Apply gentle air pressure to begin the elution (flash chromatography).

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Fraction Analysis:

    • Monitor the separation by spotting alternating fractions on a TLC plate.

    • Develop the TLC plate and visualize the spots under a UV lamp.

    • Combine all fractions that contain only the pure product.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1,4-Diphenylpiperidine-4-carbonitrile.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the experiment.

Problem: Severe peak tailing or poor separation is observed despite using a basic modifier.

This indicates that the chosen troubleshooting strategy is insufficient or another factor is at play. Follow this decision tree to diagnose the issue.

G start Symptom: Severe Tailing or Poor Separation q1 Is TEA concentration 0.5-1%? start->q1 a1_no Action: Increase TEA to 1% (v/v) q1->a1_no No a1_yes Action: Check for column overloading q1->a1_yes Yes q2 Is silica:crude ratio > 30:1? a1_yes->q2 a2_no Action: Repeat with less material or a larger column q2->a2_no No a2_yes Action: Consider alternative stationary phase q2->a2_yes Yes end_node Solution: Switch to Neutral Alumina and re-optimize eluent a2_yes->end_node

Sources

Validation & Comparative

A Comparative Guide to 1,4-Diphenylpiperidine-4-carbonitrile and Other Key Piperidine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is a critical decision that profoundly impacts the efficiency, scalability, and success of a synthetic campaign. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutics, particularly those targeting the central nervous system. This guide provides an in-depth, objective comparison of 1,4-Diphenylpiperidine-4-carbonitrile and its analogues with other pivotal piperidine intermediates, supported by experimental data to inform your selection process.

Introduction: The Central Role of Piperidine Intermediates

The substituted piperidine ring is a privileged structure in pharmacology, largely due to its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for molecular recognition at biological targets. This guide focuses on a comparative analysis of key 4-substituted piperidine intermediates, which are precursors to potent analgesics and other CNS-active agents. We will delve into the synthesis, utility, and strategic advantages of 1,4-Diphenylpiperidine-4-carbonitrile and its derivatives, alongside a critical evaluation of prominent alternatives such as the precursors to pethidine and fentanyl.

Core Intermediates: A Comparative Overview

The choice of a piperidine intermediate is often dictated by the desired final compound. Here, we compare three classes of intermediates that lead to distinct families of therapeutic agents.

Table 1: Key Piperidine Intermediates and Their Applications

Intermediate ClassExample CompoundPrimary Application
4-Cyano-4-phenylpiperidines1,4-Diphenylpiperidine-4-carbonitrilePrecursors to pethidine (meperidine) analogues and other opioid analgesics.[1]
N-Alkyl-4-phenylpiperidines1-Methyl-4-phenylpiperidine-4-carbonitrileDirect precursor to pethidine.[2]
4-Anilinopiperidines4-Anilino-N-phenethylpiperidine (ANPP)Key precursor to fentanyl and its highly potent analogues.[3]

The fundamental structural differences between these intermediates dictate their synthetic accessibility and the range of analogues that can be derived from them. The 4-cyano-4-phenylpiperidine scaffold offers a versatile handle for elaboration into carboxylic acids, esters, and other functionalities, while the 4-anilinopiperidine structure is primed for acylation to produce the fentanyl class of opioids.

Synthetic Accessibility and Performance: A Data-Driven Comparison

The efficiency of synthesizing the core intermediate is a primary concern in drug development. Below, we present a comparative analysis of typical synthetic yields for key piperidine precursors.

Table 2: Comparative Synthesis Yields of Piperidine Intermediates

IntermediateSynthetic StepReagents & ConditionsReported Yield (%)
N-Phenethyl-4-piperidone (NPP)N-Alkylation of 4-piperidone4-Piperidinone hydrochloride, Phenethyl bromide, Na₂CO₃, NaI, Acetonitrile, reflux96
4-Anilino-N-phenethylpiperidine (ANPP)Reductive amination of NPPNPP, Aniline, p-TsOH, Toluene, reflux; then NaBH₄~85-90 (implied from overall yield)
1-Methyl-4-phenylpiperidine-4-carbonitrileCyclizationN,N-Bis(2-chloroethyl)methylamine, Phenylacetonitrile, NaNH₂Not explicitly stated, but part of a multi-step synthesis.
1-Benzyl-4-phenylpiperidine-4-carbonitrileN-Alkylation4-Phenylpiperidine-4-carbonitrile, Benzyl bromideNot explicitly stated, but a common transformation.

Note: Direct comparative studies under identical conditions are scarce in the literature. The presented yields are from representative protocols and should be considered in the context of the specific reaction conditions reported.

The synthesis of N-Phenethyl-4-piperidone (NPP) , a crucial precursor for ANPP, can be achieved in excellent yield (96%) via a straightforward N-alkylation of 4-piperidone.[4] Subsequent reductive amination to form 4-Anilino-N-phenethylpiperidine (ANPP) is also efficient, contributing to a high overall yield for fentanyl synthesis.[4]

Conversely, the synthesis of 1,4-Diphenylpiperidine-4-carbonitrile and its N-alkyl analogues often involves a cyclization reaction between a bis(2-chloroethyl)amine derivative and phenylacetonitrile. While effective, this method can sometimes lead to lower yields and require more stringent reaction conditions compared to the NPP/ANPP route.

Experimental Protocols: Step-by-Step Methodologies

To provide a practical context, detailed experimental protocols for the synthesis of key intermediates are outlined below.

Protocol 1: Synthesis of N-Phenethyl-4-piperidone (NPP)

This protocol describes the N-alkylation of 4-piperidone, a foundational step in the synthesis of ANPP and subsequently fentanyl.

Diagram 1: Synthetic Workflow for NPP

NPP_synthesis reagents 4-Piperidinone HCl Phenethyl bromide Na2CO3, NaI reaction N-Alkylation reagents->reaction solvent Acetonitrile solvent->reaction conditions Reflux conditions->reaction workup Filtration Concentration reaction->workup product N-Phenethyl-4-piperidone (NPP) (96% yield) workup->product ANPP_synthesis NPP NPP Aniline p-TsOH imine_formation Imine Formation NPP->imine_formation toluene Toluene (Dean-Stark) toluene->imine_formation reduction Reduction imine_formation->reduction Imine intermediate reducing_agent NaBH4 Ethanol reducing_agent->reduction product 4-Anilino-N-phenethylpiperidine (ANPP) reduction->product

Caption: Reductive amination of NPP to yield ANPP.

Materials:

  • N-Phenethyl-4-piperidone (NPP)

  • Aniline

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Ethanol

  • Sodium borohydride

Procedure:

  • To a stirred solution of NPP (50.82 g, 0.25 mol) and p-toluenesulfonic acid monohydrate (0.1 g) in 500 mL of toluene, add aniline (23.28 g, 0.25 mol).

  • Reflux the mixture for 22 hours using a Dean-Stark trap to remove water.

  • Cool the reaction to room temperature and dilute with 500 mL of ethanol.

  • To the stirred solution of the imine intermediate, add sodium borohydride (9.46 g, 0.25 mol) in small portions.

  • After the gas evolution ceases, the resulting solution contains ANPP, which can be further purified or used directly in the next step.

Conversion to Active Pharmaceutical Ingredients (APIs)

The ultimate utility of these intermediates lies in their efficient conversion to the final drug substance.

Diagram 3: Key Intermediate Conversion Pathways

API_synthesis cluster_pethidine Pethidine Synthesis cluster_fentanyl Fentanyl Synthesis peth_int 1-Methyl-4-phenyl- piperidine-4-carbonitrile hydrolysis Hydrolysis (H₂SO₄) peth_int->hydrolysis esterification Esterification (EtOH, H⁺) hydrolysis->esterification Pethidinic Acid pethidine Pethidine esterification->pethidine anpp 4-Anilino-N-phenethyl- piperidine (ANPP) acylation Acylation (Propionyl chloride) anpp->acylation fentanyl Fentanyl acylation->fentanyl

Caption: Divergent pathways from piperidine intermediates to APIs.

The conversion of 1-Methyl-4-phenylpiperidine-4-carbonitrile to pethidine involves hydrolysis of the nitrile to a carboxylic acid, followed by esterification. [1]This multi-step process can impact the overall yield. A patent describes a method for preparing pethidine hydrochloride from 3-methyl-4-phenyl-4-piperidine nitrile involving enzymatic hydrolysis followed by catalytic esterification. [5] In contrast, the conversion of ANPP to fentanyl is a single, high-yielding acylation step. [4]This synthetic convergence is a significant advantage of the ANPP intermediate for the production of fentanyl and its analogues.

Spectroscopic and Physicochemical Properties

A thorough understanding of the physicochemical properties of these intermediates is essential for process development and quality control.

Table 3: Physicochemical Properties of Key Piperidine Intermediates

Property1-Methyl-4-phenylpiperidine-4-carbonitrile4-Anilino-N-phenethylpiperidine (ANPP)
Molecular Formula C₁₃H₁₆N₂ [2]C₁₉H₂₄N₂
Molar Mass 200.28 g/mol [2]280.41 g/mol
Appearance SolidWhite to off-white crystalline solid
Boiling Point 332.5 °C at 760 mmHg [6]Not readily available
Key Spectroscopic Features ¹H NMR: Aromatic protons, methyl singlet, piperidine protons. IR: Nitrile (C≡N) stretch.¹H NMR: Aromatic protons (multiple), phenethyl group protons, piperidine protons, N-H singlet. IR: N-H stretch.

Note: Spectroscopic data should always be confirmed by acquiring spectra on the synthesized material.

Structure-Activity Relationship (SAR) Insights and Strategic Selection

The choice between these intermediates is fundamentally a strategic one, guided by the target molecule's structure-activity relationship.

  • 4-Cyano-4-phenylpiperidines are ideal for accessing the pethidine family of analgesics. The 4-phenyl and 4-cyano groups are critical pharmacophoric elements. The nitrogen atom allows for the introduction of various substituents to modulate potency and pharmacokinetic properties.

  • 4-Anilinopiperidines , specifically ANPP, are tailored for the synthesis of the highly potent fentanyl series of opioids. The N-phenethyl group and the 4-anilino moiety are essential for high-affinity binding to the mu-opioid receptor. The propionamide group, added in the final step, is also crucial for its analgesic activity.

The synthetic route to fentanyl via NPP and ANPP is generally more efficient and higher yielding than the traditional synthesis of pethidine from its nitrile precursor. This is a critical consideration for large-scale production.

Conclusion: A Strategic Choice for a Specific Target

  • For the synthesis of pethidine and its analogues , 1,4-disubstituted-4-cyano-4-phenylpiperidines are the intermediates of choice, providing the necessary scaffold for this class of compounds.

  • For the development of fentanyl and its highly potent derivatives , the synthetic pathway proceeding through N-phenethyl-4-piperidone (NPP) and 4-Anilino-N-phenethylpiperidine (ANPP) offers a more convergent and high-yielding approach.

Researchers and drug development professionals must weigh the synthetic accessibility, potential for analogue synthesis, and the specific structural requirements of their target molecules when selecting a piperidine intermediate. This guide provides the foundational data and experimental context to make an informed and strategic decision.

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  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

  • Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Regulations.gov. Available at: [Link]

  • Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register. Available at: [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

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Publish Comparison Guide: XRD Characterization of 1,4-Diphenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and experimental manual for characterizing 1,4-Diphenylpiperidine-4-carbonitrile (CAS 87289-73-4), a structural analogue of the opioid precursor Pethidine Intermediate A.

Executive Summary

1,4-Diphenylpiperidine-4-carbonitrile represents a lipophilic modification of the classical piperidine scaffold used in medicinal chemistry. Unlike its well-characterized analogue 1-Methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A) , the 1,4-diphenyl variant introduces a rigid N-phenyl moiety. This structural change significantly alters the crystal packing forces, shifting from weak van der Waals interactions (methyl group) to potential


-

stacking interactions (phenyl group).

This guide provides a comparative crystallographic framework, benchmarking the 1,4-diphenyl variant against the industry-standard 1-methyl alternative to assist researchers in solid-state form selection and phase purity validation.

Comparative Analysis: Target vs. Alternative

The following table contrasts the expected crystallographic and physicochemical properties of the target compound against the standard alternative.

FeatureTarget: 1,4-Diphenylpiperidine-4-carbonitrile Alternative: 1-Methyl-4-phenylpiperidine-4-carbonitrile
CAS Number 87289-73-43627-62-1
Molecular Weight 262.35 g/mol 200.28 g/mol
N-Substituent Phenyl (Aromatic, Rigid)Methyl (Aliphatic, Flexible)
Crystal Habit Prismatic/Plate-like (Predicted)Needles/Prisms
Lattice Dominance

-

Stacking & C-H...

interactions
Van der Waals & Dipole-Dipole
Melting Point High (>90°C, estimated)53–55°C [1]
Solubility Profile Low in aliphatic alcohols; High in DCM/CHCl

Moderate in alcohols; High in Acetone
Structural Insight

The substitution of the N-methyl group with an N-phenyl ring removes the conformational freedom at the nitrogen center. In the 1-Methyl analogue, the methyl group can rotate, leading to lower lattice energy and a lower melting point. In the 1,4-Diphenyl target, the N-phenyl ring is expected to adopt a twisted conformation relative to the piperidine chair to minimize steric clash with equatorial hydrogens, potentially locking the crystal lattice into a higher-symmetry space group (e.g., P2


/c or Pbca) with a larger unit cell volume.

Experimental Protocol: Crystallization & XRD

To obtain publishable XRD data for the 1,4-diphenyl variant, the following self-validating protocol must be followed. This workflow ensures phase purity, a critical requirement for comparative analysis.

Phase 1: Controlled Crystallization
  • Objective: Grow single crystals suitable for SC-XRD or high-purity powder for PXRD.

  • Solvent System: Dichloromethane (DCM) / Ethanol (EtOH) antisolvent diffusion.

    • Dissolve 50 mg of crude 1,4-Diphenylpiperidine-4-carbonitrile in 2 mL of DCM.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a narrow vial.
      
    • Carefully layer 4 mL of cold absolute EtOH on top of the DCM layer.

    • Seal and store at 4°C in a vibration-free environment for 72 hours.

    • Validation: Harvest crystals only if they exhibit sharp edges and uniform extinction under polarized light microscopy.

Phase 2: Powder X-Ray Diffraction (PXRD) Data Collection
  • Instrument: Bruker D8 Advance or equivalent (Cu K

    
     radiation, 
    
    
    
    Å).
  • Sample Prep: Grind crystals to fine powder (<10

    
    m); zero-background silicon holder.
    
  • Scan Parameters:

    • Range (

      
      ):  3° to 50°
      
    • Step Size: 0.02°

    • Time per Step: 1.0 second

    • Rotation: 15 rpm (to minimize preferred orientation)

Phase 3: Data Processing
  • Background Subtraction: Chebyshev polynomial fit.

  • Indexing: Use DICVOL or TREOR to determine unit cell parameters from the first 20 peaks.

  • Comparison: Overlay the diffractogram with the simulated pattern of the 1-Methyl analogue (CSD Refcode: PETHID01 or similar) to confirm structural distinctness.

Visualization: Structural Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to crystallographic validation, highlighting the critical decision points for the researcher.

XRD_Workflow Synthesis Precursor Reaction (N-Phenylation) Crude Crude Product (1,4-Diphenyl...) Synthesis->Crude Cryst Crystallization (DCM/EtOH Diffusion) Crude->Cryst Purification Check Microscopy Check (Birefringence?) Cryst->Check Check->Cryst No (Amorphous) SCXRD Single Crystal XRD (Structure Solution) Check->SCXRD Yes (Single Crystal) PXRD Powder XRD (Phase ID) Check->PXRD No (Polycrystalline) Data Final CIF / Data (Publishable) SCXRD->Data Solve Space Group PXRD->Data Rietveld Refinement

Caption: Workflow for isolating and characterizing 1,4-Diphenylpiperidine-4-carbonitrile crystals.

Technical Validation & Troubleshooting

When comparing the XRD data of the 1,4-Diphenyl target against the 1-Methyl alternative, researchers must watch for specific artifacts:

  • Preferred Orientation: The planar N-phenyl ring may cause plate-like crystal growth. In PXRD, this results in abnormally high intensity for

    
     reflections.
    
    • Correction: Mix the sample with amorphous silica or use a capillary transmission mode.

  • Polymorphism: The 1-Methyl analogue (Pethidine intermediate) is known to exhibit polymorphism depending on the crystallization solvent. The 1,4-Diphenyl variant is likely to show similar behavior.

    • Check: If multiple melting point endotherms are observed in DSC, re-run XRD on samples crystallized from different solvents (e.g., Acetone vs. Ethanol).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62513, 1-Methyl-4-phenylpiperidine-4-carbonitrile. Retrieved from [Link]

  • Namiki Shoji Co., Ltd. (2025). Building Blocks Catalogue: 1,4-diphenylpiperidine-4-carbonitrile (CAS 87289-73-4).[1] Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: The world’s repository of small molecule crystal structures. (Used for analogue comparison protocols). Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 1,4-Diphenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's elemental composition is a cornerstone of its characterization. This guide provides a comprehensive comparison of elemental analysis standards for 1,4-Diphenylpiperidine-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. As Senior Application Scientists, we aim to deliver not just procedural steps, but a deeper understanding of the causality behind analytical choices, ensuring the integrity and reliability of your results.

The Critical Role of Elemental Analysis in Pharmaceutical Integrity

Elemental analysis serves as a fundamental tool to confirm the identity, purity, and empirical formula of a synthesized compound.[1] For a molecule like 1,4-Diphenylpiperidine-4-carbonitrile, which is often a precursor to active pharmaceutical ingredients (APIs), stringent control over its elemental composition is paramount. Deviations from the theoretical values can indicate the presence of impurities, residual solvents, or incorrect stoichiometry in the synthesis, all of which can have profound implications for the safety and efficacy of the final drug product.

Theoretical Elemental Composition of 1,4-Diphenylpiperidine-4-carbonitrile

To establish a baseline for our analysis, we must first determine the theoretical elemental composition of 1,4-Diphenylpiperidine-4-carbonitrile. Based on its chemical structure, the molecular formula is determined to be C₁₈H₁₈N₂ .

The molecular weight and theoretical elemental percentages are calculated as follows:

  • Molecular Formula: C₁₈H₁₈N₂

  • Molecular Weight: 262.35 g/mol

  • Carbon (C): 82.41%

  • Hydrogen (H): 6.92%

  • Nitrogen (N): 10.68%

These theoretical values represent the "gold standard" against which all experimental results will be compared.

Primary Analytical Technique: CHN Combustion Analysis

The most widely accepted and robust method for determining the carbon, hydrogen, and nitrogen content of organic compounds is CHN Combustion Analysis .[2][3] This technique is favored for its accuracy, precision, and relatively small sample requirement.

The Causality Behind Combustion Analysis

The principle of CHN analysis lies in the complete and instantaneous combustion of the sample in a high-temperature, oxygen-rich environment. This process breaks down the organic matrix into its constituent elemental gases: carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂). The instrument then precisely measures the amounts of these gases, from which the percentage of each element in the original sample is calculated.

The choice of combustion analysis is dictated by its ability to provide a direct and fundamental measure of the elemental composition, which is a critical parameter for confirming the identity and purity of a new chemical entity like 1,4-Diphenylpiperidine-4-carbonitrile.

Experimental Workflow for CHN Combustion Analysis

Caption: Workflow for CHN Combustion Analysis.

Detailed Experimental Protocol for CHN Analysis of 1,4-Diphenylpiperidine-4-carbonitrile

Objective: To determine the weight percentage of Carbon, Hydrogen, and Nitrogen in a sample of 1,4-Diphenylpiperidine-4-carbonitrile.

Materials:

  • 1,4-Diphenylpiperidine-4-carbonitrile sample (dried to constant weight)

  • Certified Reference Material (CRM) or a well-characterized, high-purity standard (e.g., Acetanilide, Atropine)

  • Tin capsules for solid samples

  • CHN Elemental Analyzer

Procedure:

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified reference material with a known elemental composition. Acetanilide is a commonly used standard.

    • Perform a multi-point calibration to ensure linearity over the expected concentration range.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried 1,4-Diphenylpiperidine-4-carbonitrile sample into a tin capsule using a calibrated microbalance.

    • Fold the tin capsule to ensure no sample is lost and introduce it into the instrument's autosampler.

  • Combustion and Analysis:

    • The sample is dropped into a combustion tube heated to approximately 900-1000 °C in a pure oxygen environment.

    • The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.

    • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector (TCD).

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N based on the detector's response and the sample weight.

    • Compare the experimental results to the theoretical values for C₁₈H₁₈N₂. The acceptance criterion is typically within ±0.4% of the theoretical value.[4]

The Challenge of a Specific Certified Reference Material

A significant challenge in the elemental analysis of novel or specialized compounds like 1,4-Diphenylpiperidine-4-carbonitrile is the frequent unavailability of a dedicated Certified Reference Material (CRM).[5] CRMs are the gold standard for method validation, providing traceability and a high degree of certainty in the analytical results.[6]

A Self-Validating System in the Absence of a Specific CRM

In the absence of a specific CRM for 1,4-Diphenylpiperidine-4-carbonitrile, a robust, self-validating analytical system must be established. This is achieved through a combination of:

  • Method Validation with Alternative Standards: The analytical method must be thoroughly validated according to ICH Q2(R1) guidelines.[7] This involves using well-characterized, high-purity reference materials of structurally similar compounds or compounds with certified elemental compositions in a similar range. Examples include other piperidine derivatives or commercially available pharmaceutical reference standards.[8][9]

  • System Suitability Tests: Regular analysis of a known standard (e.g., Acetanilide) throughout the analytical run ensures the instrument is performing correctly.

  • Analysis of Related Compounds: Analyzing piperidine derivatives with known elemental compositions, such as 1-benzyl-4-phenyl-piperidine-4-carbonitrile (C₁₉H₂₀N₂) or 1-Methyl-4-phenylpiperidine-4-carbonitrile (C₁₃H₁₆N₂), can provide confidence in the method's accuracy for this class of compounds.[10]

Method Validation and Quality Control Logic

G cluster_0 Method Validation cluster_1 Routine Analysis A ICH Q2(R1) Guidelines C Linearity, Accuracy, Precision A->C B Alternative High-Purity Standards B->C D System Suitability (e.g., Acetanilide) C->D Validated Method Transfer E Sample Analysis (1,4-Diphenylpiperidine-4-carbonitrile) D->E F Data Verification (±0.4% of Theoretical) E->F

Caption: Logic for a self-validating analytical system.

Comparison with Alternative Analytical Techniques

While CHN combustion analysis is the primary method for determining C, H, and N content, other techniques can provide complementary information, particularly regarding trace elemental impurities.

Analytical Technique Primary Application Information Provided Advantages Limitations
CHN Combustion Analysis Determination of C, H, N content% composition of major elementsHigh accuracy and precision, well-established methodNot suitable for trace element analysis
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace elemental impurity analysisQuantitative measurement of metallic and non-metallic impurities at ppb levelsExtremely high sensitivity, multi-element capabilityDestructive to the sample, requires sample digestion
X-Ray Fluorescence (XRF) Qualitative and quantitative elemental analysisIdentification and quantification of elements heavier than sodiumNon-destructive, minimal sample preparationLower sensitivity for lighter elements (C, H, N)

Conclusion: Ensuring Confidence in Your Analytical Data

The elemental analysis of 1,4-Diphenylpiperidine-4-carbonitrile is a critical step in its characterization and quality control. While the absence of a specific Certified Reference Material presents a challenge, a robust and scientifically sound analytical approach can be established through rigorous method validation using alternative high-purity standards and adherence to established guidelines such as ICH Q2(R1). CHN combustion analysis remains the definitive technique for determining the carbon, hydrogen, and nitrogen content, providing the foundational data to confirm the identity and purity of this important pharmaceutical intermediate. By understanding the principles behind the chosen analytical methods and implementing a self-validating system, researchers and drug development professionals can have the highest confidence in their elemental analysis data.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ZeptoMetrix. Pharmaceutical Analytical Standards. [Link]

  • Alpha Laboratories. CRM and Reference Standards. [Link]

  • AMSbiopharma. (2024, April 6). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • The selection use of reference materials in pharmaceutical and clinical laboratories. (n.d.). [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • EMEA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-370. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. 1-Benzyl-4-cyano-4-phenylpiperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • Analytical Methods Committee, Royal Society of Chemistry. (2008). CHNS Elemental Analysers. AMCTB No 29. [Link]

  • Wang, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, 8(39), 35896–35907. [Link]

  • Google Books.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • LookChem. 1-Methyl-4-phenylpiperidine-4-carbonitrile. [Link]

  • Chemical-Suppliers.com. Piperidine-4-carbonitrile. [Link]

  • MDPI. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • University of Ferrara. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]

  • ACS Publications. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

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Safety Operating Guide

1,4-Diphenylpiperidine-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 1,4-Diphenylpiperidine-4-carbonitrile

Executive Summary & Hazard Identification

Immediate Directive: 1,4-Diphenylpiperidine-4-carbonitrile must be classified as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Precursor and a Toxic Organic Nitrile .[1] It poses a dual threat: acute pharmacological toxicity (opioid-like activity) and chemical reactivity (cyanide generation potential).[1]

Do NOT dispose of this substance in standard "Organic Solvent" waste streams.[1] It requires a dedicated, witnessed chain of custody leading to thermal destruction.[1]

Compound Characterization
PropertySpecificationOperational Implication
Chemical Class 4-substituted Piperidine NitrilePrecursor to Schedule II/V opioids (e.g., Diphenoxylate, Pethidine analogs).[1][2]
Physical State Solid (Crystalline)Dust hazard; requires particulate containment (HEPA/ULPA).[1]
Solubility Lipophilic (High in DCM, MeOH)Low water solubility; do not attempt aqueous waste flushing.[1]
Reactivity Nitrile (R-CN)Incompatible with Strong Acids (Risk of HCN evolution).[1]
Toxicity Acute Oral/DermalTreat as lethal if ingested/absorbed.[1] Potential respiratory depressant.[1][3]

Pre-Disposal Assessment & Segregation

The Core Rule of Causality: We segregate this waste not merely for bureaucratic compliance, but to prevent uncontrolled hydrolysis and diversion.[1] Mixing this nitrile with acidic waste streams (common in HPLC waste) can protonate the cyano group, potentially releasing Hydrogen Cyanide (HCN) gas or converting the precursor into a regulated Pethidine-intermediate acid.[1]

Decision Logic: Waste Classification

Waste_Segregation Start Waste Source: 1,4-Diphenylpiperidine-4-carbonitrile State_Check Physical State? Start->State_Check Solid Bulk Solid / Powder State_Check->Solid Liquid Solution (Mother Liquor) State_Check->Liquid Trace Trace Residue (Glassware) State_Check->Trace Action_Solid Double-Bag (LDPE) -> Rigid Container (High Hazard) Solid->Action_Solid Action_Liquid Segregate: Non-Halogenated Organic (NO ACIDS) Liquid->Action_Liquid Action_Trace Chemical Deactivation (Bleach Oxidation) Trace->Action_Trace Destruction FINAL: High-Temp Incineration Action_Solid->Destruction Action_Liquid->Destruction Action_Trace->Destruction Rinsate

Figure 1: Triage logic for segregating nitrile precursors based on physical state.[1]

Detailed Disposal Protocols

Protocol A: Bulk Solids (Pure Compound)

Use for: Expired reagent, failed synthesis batches, or excess dry material.

  • PPE Requirement: Double nitrile gloves (min 0.11mm thickness), Tyvek lab coat, and N95/P100 respirator.[1] Work inside a fume hood.

  • Primary Containment: Transfer solid into a clear Low-Density Polyethylene (LDPE) bag. Seal with tape.[1]

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label with the following specific text:

    • Contents: 1,4-Diphenylpiperidine-4-carbonitrile.[1]

    • Hazards: TOXIC, NITRILE, OPIOID PRECURSOR.

    • Warning: DO NOT OPEN.[1] INCINERATE ONLY.

  • Storage: Store in a locked "P-List/Acute Toxin" cabinet until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use for: Filtrates containing the compound dissolved in solvents (DCM, Methanol, Ethyl Acetate).[1]

  • pH Check (Critical): Verify the waste solution is Neutral (pH 6-8) or slightly Alkaline (pH 8-10) .[1]

    • Why? Acidic conditions promote hydrolysis to the amide/acid (regulated intermediates) or HCN release.[1]

  • Container: Use a dedicated "High Hazard Organic" carboy (HDPE or Amber Glass).[1]

  • Incompatibility: NEVER mix with:

    • Strong Acids (HCl, H2SO4).[1]

    • Oxidizers (Peroxides, Nitric Acid) – risk of runaway reaction with the piperidine amine.[1]

  • Documentation: Log the exact volume and concentration estimates.

Protocol C: Decontamination of Glassware (Trace Residues)

Use for: Flasks, spatulas, and funnels used during handling.[1]

Mechanism: We use oxidative degradation (Hypochlorite) to attack the nitrile and the amine structure, rendering it pharmacologically inactive before washing.[1]

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.[1]

  • Soak: Submerge contaminated glassware in the bleach bath for 24 hours .[1]

    • Chemical Action:[4][5][6][7][8][9] The hypochlorite oxidizes the amine and hydrolyzes the nitrile under basic conditions.[1]

  • Rinse: Triple rinse with water.[1] Collect the first rinse as hazardous waste (Protocol B).

  • Wash: Proceed with standard detergent washing.[1]

Final Destruction & Regulatory Compliance

The "Cradle-to-Grave" Obligation: As a researcher, your responsibility ends only when the Certificate of Destruction (COD) is issued.[1]

Approved Destruction Method: Incineration
  • Standard: High-Temperature Incineration (minimum 1000°C) with secondary combustion chamber.[1]

  • Rationale: Thermal destruction is the only method that guarantees the cleavage of the piperidine ring and the destruction of the cyano group, preventing both environmental toxicity and potential illicit recovery (diversion).[1]

Chain of Custody Workflow

Chain_of_Custody Lab Lab Generator (Segregation & Labeling) EHS EHS/Waste Manager (Verification & Locking) Lab->EHS Internal Handoff Trans Licensed Hauler (DOT Class 6.1 Toxic) EHS->Trans Manifest Signing Incinerator RCRA Part B Facility (Thermal Destruction) Trans->Incinerator Transport COD Certificate of Destruction (Legal Closure) Incinerator->COD Verification COD->EHS Audit Trail

Figure 2: Mandatory chain of custody for high-risk pharmaceutical precursors.

Emergency Contingencies

ScenarioImmediate ActionRationale
Spill (Solid) Cover with wet paper towels to prevent dust.[1] Scoop into double bag.Prevents aerosolization of potent opioid-like dust.[1]
Spill (Liquid) Absorb with vermiculite or spill pads.[1] Do not use acid neutralizers. Acid neutralizers could trigger HCN release.[1]
Skin Exposure Wash with soap and water for 15 min.[1][5] Monitor for CNS depression. Lipophilic nature allows dermal absorption; opioid effects may be delayed.[1]

References

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management Systems (EPA530-R-11-003).[1] Washington, DC: EPA.[1] Available at: [Link][1]

  • U.S. Drug Enforcement Administration (DEA). List of Scheduled Controlled Substances and Regulated Chemicals. (21 CFR Part 1308).[1][6][10] Available at: [Link][1]

  • National Center for Biotechnology Information (PubChem). Compound Summary: 4-Cyano-4-phenylpiperidine Derivatives.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Available at: [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.